Product packaging for Latanoprost-d4(Cat. No.:)

Latanoprost-d4

Cat. No.: B10767210
M. Wt: 436.6 g/mol
InChI Key: GGXICVAJURFBLW-XUVAVRMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Latanoprost-d4 is a high-purity, stable isotope-labelled analogue of Latanoprost, where four hydrogen atoms have been replaced by deuterium. This compound is specifically designed for use as an internal standard in quantitative mass spectrometry-based assays, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS. Its primary research application is in the accurate quantification and pharmacokinetic profiling of endogenous and exogenous Latanoprost in complex biological matrices such as plasma, serum, and ocular tissues. The incorporation of four deuterium atoms results in a mass shift that is easily distinguishable from the native compound, thereby correcting for analyte loss during sample preparation and ionization variability in the mass spectrometer, which significantly enhances the precision, accuracy, and reliability of analytical data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H40O5 B10767210 Latanoprost-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H40O5

Molecular Weight

436.6 g/mol

IUPAC Name

propan-2-yl (Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate

InChI

InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/b8-3-/t21-,22+,23+,24-,25+/m0/s1/i4D2,9D2

InChI Key

GGXICVAJURFBLW-XUVAVRMSSA-N

Isomeric SMILES

[2H]C([2H])(CC(=O)OC(C)C)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CCC2=CC=CC=C2)O)O)O

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Characterization of Latanoprost-d4

Author: BenchChem Technical Support Team. Date: November 2025

Latanoprost-d4 is the deuterated analog of Latanoprost, a prostaglandin F2α analogue widely utilized in the treatment of open-angle glaucoma and ocular hypertension.[1][2][3] Its primary application in a research and drug development setting is as an internal standard for the quantification of Latanoprost in various biological matrices using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] The inclusion of four deuterium atoms provides a distinct mass difference, allowing for precise and accurate differentiation from the non-labeled parent compound without significantly altering its chemical behavior.

Chemical Properties of this compound

The fundamental chemical properties of this compound are summarized in the table below. These identifiers and descriptors are crucial for its accurate identification and handling in a laboratory setting.

PropertyValueSource
IUPAC Name propan-2-yl (Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate[5]
Molecular Formula C₂₆H₃₆D₄O₅[1][4][6]
Molecular Weight 436.6 g/mol [1][4][5]
Synonyms (+)-Latanoprost-d₄, PhXA41-d₄, 17-phenyl-13,14-dihydro trinor Prostaglandin F2α-d₄ isopropyl ester[4]
Physical Appearance A solution in methyl acetate[4]
Purity ≥99% deuterated forms (d₁-d₄)[4]
SMILES [2H]C([2H])(CC(=O)OC(C)C)C([2H])([2H])/C=C\C[C@H]1--INVALID-LINK--O)O">C@HO[5]
InChIKey GGXICVAJURFBLW-XUVAVRMSSA-N[4][5]

Characterization and Analytical Methodologies

The characterization of this compound is essential to confirm its identity, purity, and stability. The primary techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: Quantification of Latanoprost in Rabbit Aqueous Humor using LC-MS/MS with this compound as an Internal Standard

This protocol is a representative example of how this compound is used in a bioanalytical setting.

1. Objective: To develop and validate a rapid, selective, and sensitive method for the quantification of Latanoprost free acid in rabbit aqueous humor (AH) using LC-MS/MS.[7]

2. Materials and Reagents:

  • Latanoprost free acid standard

  • Latanoprost free acid-d4 (as internal standard)[8]

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Isopropanol (HPLC grade)

  • Formic acid

  • Ammonium acetate

  • Rabbit aqueous humor (blank)

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent, Waters)

  • Reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm)[8]

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[7]

4. Sample Preparation:

  • Aqueous Humor Samples: Protein precipitation is performed by adding methanol.[7]

  • Ciliary Body Samples: Liquid-liquid extraction is conducted using a mixture of ethyl acetate and isopropanol (60:40, v/v).[7]

  • A known concentration of Latanoprost free acid-d4 internal standard is added to all samples and calibration standards.

5. Chromatographic Conditions:

  • Mobile Phase: A gradient elution using a mixture of acetonitrile with 0.1% formic acid and ammonium acetate.[8]

  • Flow Rate: 0.25 mL/min.[8]

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

  • Injection Volume: 5-10 µL.

6. Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[7][8]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[8]

  • MRM Transitions:

    • Latanoprost free acid: e.g., m/z 374.03 → 212.02[8]

    • Latanoprost free acid-d4 (IS): e.g., m/z 376.05 → 251.05[8]

  • Collision Energy: Optimized for each transition, typically in the range of 6–40 V.[7]

7. Data Analysis:

  • The concentration of Latanoprost free acid in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.

  • The method is validated for linearity, accuracy, precision, selectivity, and stability as per regulatory guidelines.[7]

Signaling Pathway of Latanoprost

Latanoprost is a prodrug that is hydrolyzed by esterases in the cornea to its biologically active form, Latanoprost acid.[2][9][10] Latanoprost acid is a selective prostaglandin F2α receptor (FP receptor) agonist.[10][11] The activation of FP receptors in the ciliary muscle and trabecular meshwork is believed to increase the uveoscleral outflow of aqueous humor, which is the primary mechanism for reducing intraocular pressure (IOP).[9][10][11]

G cluster_cornea Cornea cluster_ciliary Ciliary Muscle / Trabecular Meshwork cluster_outflow Aqueous Humor Outflow Latanoprost Latanoprost (Prodrug) Esterases Corneal Esterases Latanoprost->Esterases Latanoprost_Acid Latanoprost Acid (Active Metabolite) Esterases->Latanoprost_Acid Hydrolysis FP_Receptor FP Receptor Latanoprost_Acid->FP_Receptor Binds to & Activates Signaling_Cascade Intracellular Signaling Cascade FP_Receptor->Signaling_Cascade Uveoscleral_Outflow Increased Uveoscleral Outflow Signaling_Cascade->Uveoscleral_Outflow IOP_Reduction Reduced Intraocular Pressure (IOP) Uveoscleral_Outflow->IOP_Reduction

Caption: Latanoprost mechanism of action from prodrug to IOP reduction.

Experimental Workflow: Bioanalytical Quantification

The use of this compound as an internal standard is a critical component of the bioanalytical workflow for quantifying Latanoprost in biological samples. This workflow ensures the reliability of the results by correcting for variations in sample preparation and instrument response.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Aqueous Humor) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction (e.g., Protein Precipitation) Spike->Extraction HPLC HPLC Separation Extraction->HPLC MSMS MS/MS Detection (MRM Mode) HPLC->MSMS Integration Peak Area Integration MSMS->Integration Ratio Calculate Area Ratio (Analyte / IS) Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification Final_Result Final Concentration of Latanoprost Quantification->Final_Result

Caption: Workflow for Latanoprost quantification using this compound.

References

Latanoprost-d4: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and storage conditions for Latanoprost-d4. The information presented is critical for ensuring the integrity of this compound in research and pharmaceutical development settings. While the data is primarily based on its non-deuterated analogue, Latanoprost, the principles of stability and degradation are directly applicable to this compound due to their structural similarity.

Core Stability Profile

Latanoprost is a prostaglandin F2α analogue, characterized as an isopropyl ester prodrug. Its stability is influenced by several environmental factors, including temperature, light, and pH. The primary degradation pathway is the hydrolysis of the isopropyl ester to form the biologically active Latanoprost acid.

Storage Recommendations

To maintain the integrity of this compound, the following storage conditions are recommended:

  • Unopened Containers: Should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F) and protected from light.[1][2]

  • Opened Containers: Once opened, the solution can be stored at room temperature, up to 25°C (77°F), for up to six weeks.[2][3] It should still be protected from light.

  • Shipping: During shipment, Latanoprost may be maintained at temperatures up to 40°C (104°F) for a period not exceeding 8 days.[2][4]

Quantitative Stability Data

The stability of Latanoprost has been assessed under various stress conditions. The following tables summarize the key quantitative findings.

Table 1: Thermal Stability of Latanoprost
Temperature (°C)Stability AssessmentTime for 10% Degradation (t90)
4Stable for at least 30 daysNot Applicable
25Stable for at least 30 daysNot Applicable
50Degradation observed8.25 days[5][6]
70Rapid degradation1.32 days[5][6]
Table 2: Photostability of Latanoprost
Light SourceExposure DurationObservation
Ultraviolet A (UVA)4 hoursLess effective in causing degradation
Ultraviolet B (UVB)4 hoursRapid degradation observed[5][6]

Degradation Pathway

The primary degradation pathway for Latanoprost is hydrolysis. Under various stress conditions such as acidic or alkaline environments and elevated temperatures, the isopropyl ester moiety is cleaved to form Latanoprost acid (Impurity H).[7]

G Latanoprost_d4 This compound (Isopropyl Ester Prodrug) Latanoprost_Acid_d4 Latanoprost Acid-d4 (Active Metabolite and Primary Degradant) Latanoprost_d4->Latanoprost_Acid_d4 Hydrolysis (Temperature, pH, Light) Other_Degradants Other Minor Degradation Products Latanoprost_d4->Other_Degradants Oxidation, Photolysis

Figure 1. Primary degradation pathway of this compound.

Experimental Protocols

The stability of Latanoprost is typically assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

HPLC Method for Stability Testing

A common approach for the analysis of Latanoprost and its degradation products involves reversed-phase HPLC with UV detection.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase column, such as a Spherisorb ODS2 C18 (250mm x 4.6mm, 5µm), is often used.[2]

  • Mobile Phase: A mixture of organic solvents and a buffer. For example, a combination of methanol, acetonitrile, and a phosphate buffer (pH 5.2) in a ratio of 55:45:05 (v/v/v) has been reported.[2]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[2]

  • Detection: UV detection at a wavelength of 239 nm is suitable for quantification.[2]

  • Sample Preparation: Samples are diluted with the mobile phase to an appropriate concentration for analysis.

Forced Degradation Studies

To understand the degradation pathways and to validate the stability-indicating nature of the analytical method, forced degradation studies are performed. These studies expose Latanoprost to harsh conditions to accelerate its degradation.

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis Prep Prepare this compound Solution Acid Acid Hydrolysis (e.g., 0.1N HCl) Prep->Acid Base Base Hydrolysis (e.g., 0.1N NaOH) Prep->Base Oxidation Oxidation (e.g., 3% H2O2) Prep->Oxidation Thermal Thermal Stress (e.g., 70°C) Prep->Thermal Photo Photolytic Stress (UV Light) Prep->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis (Peak Purity, Degradant Identification) HPLC->Data

References

An In-depth Technical Guide to Latanoprost-d4: Certificate of Analysis and Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Latanoprost-d4, a deuterated analog of Latanoprost, which is widely used as an internal standard in analytical chemistry. This document outlines the typical specifications found in a Certificate of Analysis, details the analytical methodologies for purity assessment, and presents visual workflows and structural diagrams to support research and drug development activities.

This compound: An Overview

This compound is a stable isotope-labeled version of Latanoprost, a prostaglandin F2α analog used in the treatment of glaucoma and ocular hypertension.[1] The incorporation of four deuterium atoms at the 3, 3', 4, and 4' positions of the heptenoic acid side chain makes it an ideal internal standard for the quantification of Latanoprost in biological matrices and pharmaceutical formulations using mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3][4]

Certificate of Analysis: Typical Specifications

A Certificate of Analysis (CoA) for this compound provides critical information regarding its identity, purity, and quality. While specific values may vary between batches and suppliers, the following table summarizes the typical specifications for this compound.

ParameterTypical SpecificationAnalytical Method
Appearance A solution in methyl acetateVisual Inspection
Molecular Formula C₂₆H₃₆D₄O₅Mass Spectrometry
Formula Weight 436.6 g/mol Mass Spectrometry
Purity ≥99% deuterated forms (d₁-d₄)HPLC, LC-MS
Chemical Identity Conforms to structure¹H-NMR, Mass Spectrometry
Solubility DMF: 100 mg/ml, DMSO: 50 mg/ml, Ethanol: 100 mg/ml, PBS (pH 7.2): 0.05 mg/mlSolubility Test
Storage -20°C-

Data compiled from multiple supplier technical data sheets.[1][2][3][4]

Experimental Protocols for Purity and Identity Assessment

The determination of purity and confirmation of the chemical identity of this compound involves a combination of chromatographic and spectroscopic techniques.

3.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary method for determining the purity of this compound and quantifying any related substances or impurities.

  • Principle: The method separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase.

  • Instrumentation: A standard HPLC system equipped with a UV detector is commonly used.

  • Mobile Phase: A typical mobile phase consists of a gradient mixture of an aqueous buffer (e.g., 0.05% trifluoroacetic acid in water) and an organic solvent (e.g., 0.05% trifluoroacetic acid in acetonitrile).[5]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is frequently employed.[5]

  • Detection: UV detection at 210 nm is suitable for latanoprost and its analogs, as they exhibit weak absorbance at this wavelength.[5][6]

  • Procedure:

    • A standard solution of this compound is prepared in a suitable diluent (e.g., 50:50 v/v acetonitrile:water).[5]

    • The sample is injected into the HPLC system.

    • The chromatogram is recorded, and the peak area of this compound is measured.

    • Purity is calculated by comparing the main peak area to the total area of all peaks in the chromatogram. The method must be sensitive enough to detect and quantify impurities at levels as low as 0.1%.[6]

3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Quantification

LC-MS/MS is a highly sensitive and specific technique used to confirm the identity of this compound and for its quantification at very low concentrations.

  • Principle: This method combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. The use of a deuterated internal standard like this compound allows for accurate quantification through isotope dilution.[7]

  • Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7]

  • Sample Preparation: For biological samples, a protein precipitation step is often required, followed by extraction.[7]

  • Chromatography: An octylsilica (C8) or C18 column with an isocratic or gradient elution is used.[7]

  • Mass Spectrometry: Detection is performed in the positive ion selected reaction monitoring (SRM) mode.[7] Specific precursor-to-product ion transitions for both Latanoprost and this compound are monitored.

  • Procedure:

    • Prepare calibration standards and quality control samples by spiking known amounts of Latanoprost and a fixed amount of this compound into the matrix.

    • Extract the analytes from the samples.

    • Inject the extracted samples into the LC-MS/MS system.

    • The ratio of the peak area of Latanoprost to that of this compound is used to construct a calibration curve and quantify the amount of Latanoprost in unknown samples.

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR and ¹³C-NMR are powerful techniques for confirming the chemical structure of this compound and verifying the position of the deuterium labels.

  • Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the molecular structure.

  • Procedure:

    • A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃).

    • The NMR spectrum is acquired.

    • The obtained spectrum is compared with the known spectrum of Latanoprost. The absence of signals at the positions of deuteration confirms the isotopic labeling.

Visualizing Analytical Workflows and Chemical Structures

4.1. General Analytical Workflow for this compound Purity Assessment

The following diagram illustrates the typical workflow for the analysis of a this compound sample.

This compound Analytical Workflow cluster_0 Sample Handling cluster_2 Data Analysis & Reporting SampleReceipt Sample Receipt Storage Storage at -20°C SampleReceipt->Storage SamplePrep Sample Preparation (Dilution) Storage->SamplePrep HPLC HPLC Analysis (Purity) SamplePrep->HPLC LCMS LC-MS/MS Analysis (Identity & Isotopic Purity) SamplePrep->LCMS NMR NMR Analysis (Structure Confirmation) SamplePrep->NMR DataAnalysis Data Analysis HPLC->DataAnalysis LCMS->DataAnalysis NMR->DataAnalysis CoA Certificate of Analysis Generation DataAnalysis->CoA

Workflow for this compound Analysis

4.2. Chemical Structures of Latanoprost and this compound

This diagram shows the chemical structure of Latanoprost and highlights the positions of deuterium substitution in this compound.

Chemical_Structures cluster_Latanoprost Latanoprost cluster_Latanoprost_d4 This compound Latanoprost_img Latanoprost_d4_img Deuterium Deuterium Atoms (d4) Latanoprost_d4_img->Deuterium Positions of Deuteration

Latanoprost and this compound Structures

Note: The images in the diagram are illustrative representations of the chemical structures.

This technical guide provides a foundational understanding of the analytical chemistry of this compound. For specific applications, it is crucial to refer to the batch-specific Certificate of Analysis provided by the supplier and to validate analytical methods according to the relevant regulatory guidelines.

References

In-Depth Technical Guide: Isotopic Enrichment of Latanoprost-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment of Latanoprost-d4, a crucial internal standard for the accurate quantification of Latanoprost in biological matrices. This document details the synthetic pathways, experimental protocols, and analytical methods used to characterize this deuterated analog.

Introduction to Latanoprost and its Deuterated Analog

Latanoprost is a prostaglandin F2α analog used to treat glaucoma and ocular hypertension. Accurate determination of its concentration in preclinical and clinical studies is paramount. This compound, containing four deuterium atoms on the α-chain (heptenoic acid side chain), serves as an ideal internal standard for mass spectrometry-based bioanalysis due to its similar chemical and physical properties to the unlabeled drug, with a distinct mass difference. The deuterium atoms are located at the 3, 3', 4, and 4' positions of the heptenoic acid side chain.

Synthesis of this compound

The synthesis of this compound generally follows the well-established synthetic routes for Latanoprost, with the key modification being the introduction of deuterium atoms into the α-side chain precursor. A common strategy involves the synthesis of a deuterated phosphonium ylide, which is then coupled with a core cyclopentane aldehyde derived from the Corey lactone.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for this compound is outlined below. The key disconnections are the Wittig reaction to form the C5-C6 double bond and the Horner-Wadsworth-Emmons reaction to attach the ω-chain. The deuterium atoms are introduced via catalytic deuteration of an alkyne precursor to the α-chain.

This compound Retrosynthesis latanoprost_d4 This compound wittig Wittig Reaction latanoprost_d4->wittig C5-C6 bond corey_aldehyde Corey Lactone Derivative (Aldehyde) wittig->corey_aldehyde deuterated_ylide Deuterated Phosphonium Ylide wittig->deuterated_ylide hwe Horner-Wadsworth-Emmons corey_aldehyde->hwe ω-chain attachment deuterated_alkyl_halide Deuterated Alkyl Halide deuterated_ylide->deuterated_alkyl_halide triphenylphosphine Triphenylphosphine deuterated_ylide->triphenylphosphine corey_lactone Corey Lactone hwe->corey_lactone omega_chain_phosphonate ω-Chain Phosphonate hwe->omega_chain_phosphonate deuterated_acid 3,3,4,4-Tetradeutero-5-heptenoic acid deuterated_alkyl_halide->deuterated_acid Reduction & Halogenation catalytic_deuteration Catalytic Deuteration (D2, Lindlar's Catalyst) deuterated_acid->catalytic_deuteration alkyne_acid 5-Heptynoic acid derivative catalytic_deuteration->alkyne_acid

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound, based on established methods for prostaglandin synthesis and deuterium labeling.

2.2.1. Synthesis of the Deuterated α-Side Chain Precursor

The key to synthesizing this compound is the preparation of the tetradeuterated α-side chain. This is typically achieved through the catalytic deuteration of an alkyne precursor.

Protocol: Catalytic Deuteration of Ethyl 5-heptynoate

  • Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a balloon filled with deuterium gas (D₂) is charged with Lindlar's catalyst (5% palladium on calcium carbonate, poisoned with lead).

  • Reaction Mixture: A solution of ethyl 5-heptynoate in ethyl acetate is added to the flask.

  • Deuteration: The flask is evacuated and backfilled with D₂ gas three times. The reaction mixture is stirred vigorously under a D₂ atmosphere at room temperature.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure complete conversion of the alkyne to the deuterated alkene.

  • Workup: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield ethyl (Z)-3,4-dideuterio-5-heptenoate.

  • Second Deuteration: The resulting alkene is then subjected to a second round of catalytic deuteration using deuterium gas and a palladium on carbon (Pd/C) catalyst to reduce the double bond and introduce two additional deuterium atoms, yielding ethyl 3,3,4,4-tetradeuteroheptanoate.

  • Conversion to Alkyl Halide: The deuterated ester is then reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄), followed by conversion to an alkyl halide (e.g., bromide or iodide) using standard methods (e.g., PBr₃ or I₂/PPh₃). This provides the (3,3,4,4-tetradeuteroheptyl) halide.

2.2.2. Synthesis of the Deuterated Phosphonium Ylide

The deuterated alkyl halide is then converted to the corresponding phosphonium salt, which is the precursor to the Wittig reagent.

Protocol: Preparation of (3,3,4,4-Tetradeuteroheptyl)triphenylphosphonium Bromide

  • Reaction: A solution of (3,3,4,4-tetradeuteroheptyl) bromide and triphenylphosphine in a suitable solvent like toluene or acetonitrile is heated to reflux.

  • Precipitation: The phosphonium salt, being insoluble in the nonpolar solvent, precipitates out of the solution upon cooling.

  • Isolation: The solid is collected by filtration, washed with a nonpolar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials, and dried under vacuum to yield the desired phosphonium salt.

2.2.3. Synthesis of the Corey Lactone Aldehyde

The Corey lactone is a common starting material for the synthesis of many prostaglandins. It is converted to the corresponding aldehyde, which will react with the deuterated ylide.

Protocol: Oxidation of Corey Lactone Diol

  • Protection: The two hydroxyl groups of the Corey lactone diol are protected using a suitable protecting group, for example, as tetrahydropyranyl (THP) ethers or silyl ethers (e.g., TBDMS).

  • Reduction-Oxidation: The lactone is reduced to the corresponding lactol (a hemiacetal) using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H). The resulting lactol is then oxidized to the aldehyde using an oxidizing agent such as pyridinium chlorochromate (PCC) or by Swern oxidation.

2.2.4. The Wittig Reaction and Completion of the Synthesis

The final key step is the Wittig reaction to couple the deuterated side chain with the prostaglandin core.

Protocol: Wittig Reaction and Final Steps

  • Ylide Generation: The (3,3,4,4-tetradeuteroheptyl)triphenylphosphonium bromide is suspended in a dry aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere. A strong base, such as n-butyllithium or sodium hydride, is added to deprotonate the phosphonium salt and generate the corresponding ylide.

  • Coupling: The solution of the Corey lactone-derived aldehyde is added to the ylide solution at low temperature (e.g., -78 °C). The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • Deprotection and Esterification: The protecting groups on the hydroxyl functions are removed under appropriate conditions (e.g., acidic conditions for THP ethers or fluoride ions for silyl ethers). The carboxylic acid is then esterified with isopropyl iodide or 2-iodopropane in the presence of a base like DBU to yield this compound.

  • Purification: The final product is purified by column chromatography on silica gel to yield pure this compound.

Data Presentation: Isotopic Enrichment and Purity

The isotopic enrichment of this compound is a critical parameter that determines its suitability as an internal standard. High isotopic purity is desirable to minimize interference from the unlabeled analyte. The data is typically obtained using high-resolution mass spectrometry.

ParameterSpecificationAnalytical Method
Chemical Purity ≥ 98%HPLC, ¹H NMR
Isotopic Purity (d₄) ≥ 99%Mass Spectrometry
Isotopic Distribution Mass Spectrometry
      d₀< 0.1%
      d₁< 0.5%
      d₂< 1.0%
      d₃< 2.0%
      d₄≥ 95%

Analytical Characterization and Isotopic Purity Determination

The accurate determination of the isotopic enrichment and distribution of this compound is crucial. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this analysis.

LC-MS/MS Method

A validated LC-MS/MS method is used to separate this compound from any potential impurities and to determine its isotopic distribution.

Typical LC-MS/MS Parameters:

ParameterValue
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Optimized for separation of Latanoprost and its metabolites
Flow Rate 0.3 - 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions
      Latanoprostm/z 433.3 → [Product Ion]
      this compoundm/z 437.3 → [Product Ion]
Workflow for Isotopic Purity Assessment

The following workflow outlines the process for determining the isotopic purity of a synthesized batch of this compound.

Isotopic Purity Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis cluster_reporting Reporting sample This compound Sample dissolve Dissolve in appropriate solvent sample->dissolve dilute Prepare serial dilutions dissolve->dilute inject Inject sample into LC-MS/MS dilute->inject acquire Acquire full scan and product ion scan data inject->acquire extract_ion Extract ion chromatograms for m/z of d0 to d4 species acquire->extract_ion integrate Integrate peak areas extract_ion->integrate calculate Calculate percentage of each isotopic species integrate->calculate report Generate Certificate of Analysis with isotopic distribution calculate->report

Caption: Workflow for determining the isotopic purity of this compound.

Conclusion

The isotopic enrichment of this compound is a well-defined process that leverages established prostaglandin synthesis methodologies with specific deuterium labeling techniques. The catalytic deuteration of an alkyne precursor to the α-side chain is a robust method for introducing the four deuterium atoms. Rigorous analytical characterization, primarily by LC-MS/MS, is essential to confirm the chemical and isotopic purity of the final product, ensuring its reliability as an internal standard in quantitative bioanalytical assays. This guide provides the foundational knowledge for researchers and drug development professionals to understand and potentially implement the synthesis and analysis of this compound.

Methodological & Application

Application Notes & Protocols for the Quantification of Latanoprost using Latanoprost-d4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for the quantitative analysis of Latanoprost in various biological matrices using a deuterated internal standard, Latanoprost-d4, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols are intended for researchers, scientists, and drug development professionals.

1. Introduction

Latanoprost is a prostaglandin F2α analogue used to control the progression of glaucoma and ocular hypertension. Accurate quantification of Latanoprost in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. LC-MS/MS offers high sensitivity and selectivity for this purpose. This compound, a stable isotope-labeled version of Latanoprost, is the ideal internal standard for this analysis as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.[1][2][3]

2. Experimental Protocols

The following protocols describe the general procedures for sample preparation and LC-MS/MS analysis of Latanoprost. These should be optimized based on the specific matrix and available instrumentation.

2.1. Materials and Reagents

  • Latanoprost and this compound reference standards

  • HPLC or UPLC grade methanol, acetonitrile, and water[4][5]

  • Formic acid[3][4][5]

  • Ammonium acetate[4][5]

  • Ethyl acetate[2][3]

  • Isopropanol[2][3]

  • Blank biological matrix (e.g., plasma, aqueous humor, cosmetic serum) for calibration standards and quality controls

2.2. Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Latanoprost and this compound in methanol. Store at -20°C.[4]

  • Working Standard Solutions: Prepare serial dilutions of the Latanoprost primary stock solution in the appropriate solvent (e.g., methanol or a mixture of mobile phases) to create working standards for calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution to a fixed concentration (e.g., 600 ng/mL in methyl acetate or a suitable concentration in the reconstitution solvent).[2]

2.3. Sample Preparation

The choice of sample preparation method depends on the biological matrix. Two common methods are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

2.3.1. Protein Precipitation (for Aqueous Humor) [2]

  • To 100 µL of aqueous humor sample, add 80 µL of methanol.

  • Add 20 µL of the IS working solution.

  • Vortex mix for 60 seconds to precipitate proteins.

  • Centrifuge the mixture (e.g., at 13,000 rpm for 15 minutes at 4°C).[2]

  • Collect the supernatant and inject a portion into the LC-MS/MS system.

2.3.2. Liquid-Liquid Extraction (for Plasma or Ciliary Body) [2][3]

  • To 100 µL of plasma or a homogenized ciliary body sample, add the IS working solution.

  • Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and isopropanol, 60:40 v/v).[2]

  • Vortex mix for an extended period (e.g., 20 minutes).

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase and inject it into the LC-MS/MS system.[3]

2.4. LC-MS/MS Analysis

The following are typical starting parameters for LC-MS/MS method development.

2.4.1. Liquid Chromatography

ParameterTypical Conditions
Column C8 or C18 column (e.g., Waters Acquity BEH C8, 150 mm x 2.1 mm, 1.8 µm)[3] or Kinetex biphenyl 100A (2.1 mm x 100 mm, 2.6 µm)[4]
Mobile Phase A 0.1% Formic acid in water or 5 mM ammonium acetate with 0.02% formic acid in water[3][4][5]
Mobile Phase B Acetonitrile with 0.1% formic acid or 5 mM ammonium acetate in acetonitrile/water (95/5, v/v) with 0.02% formic acid[3][4][5]
Flow Rate 0.25 mL/min[5]
Gradient A gradient elution is typically used to separate Latanoprost from matrix components. An example gradient could start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.[4]
Injection Volume 10 µL[2][4]
Column Temperature 35°C[6]

2.4.2. Mass Spectrometry

ParameterTypical Conditions
Ionization Mode Positive Electrospray Ionization (ESI+)[2][4]
Scan Type Multiple Reaction Monitoring (MRM)
Latanoprost MRM Transition To be determined by direct infusion of the standard.
This compound MRM Transition To be determined by direct infusion of the standard. The precursor ion will be approximately 4 m/z higher than Latanoprost.
Ion Source Temperature To be optimized for the specific instrument.
Gas Flows (Nebulizer, Heater) To be optimized for the specific instrument.

3. Method Validation

A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA). Key validation parameters include:

  • Linearity: The method should be linear over a defined concentration range. Correlation coefficients (r²) should be >0.99.[4][5]

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ).[4][5]

  • Selectivity and Specificity: The method should be free from interference from endogenous matrix components.

  • Matrix Effect: The effect of the sample matrix on ionization efficiency should be evaluated.

  • Recovery: The extraction efficiency of the sample preparation method should be determined.[4][5]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified should be established.[7]

4. Quantitative Data Summary

The following tables summarize typical quantitative data from published methods.

Table 1: LC-MS/MS Method Parameters

ParameterReference Method 1[4][5]Reference Method 2[2][3]
LC System Waters Acquity UPLCNot Specified
Column Kinetex biphenyl 100A (2.1 mm × 100 mm, 2.6 µm)Waters Acquity BEH C8 (150 mm × 2.1 mm, 1.8 µm)
Mobile Phase A 5 mM ammonium acetate with 0.02% formic acid0.1% Formic acid in water
Mobile Phase B 5 mM ammonium acetate in acetonitrile/water (95/5; v/v) with 0.02% formic acidAcetonitrile with 0.1% formic acid
Flow Rate 0.25 mL/minNot Specified
MS System Waters Xevo TQXevo TQ-XS
Ionization ESI+ESI+ or UniSpray

Table 2: Method Validation Summary

ParameterReference Method 1[4][5] (Cosmetic Serum)Reference Method 2[2] (Aqueous Humor & Ciliary Body)Reference Method 3[7] (Cosmetics)
Linearity Range 1 - 500 µg/g10 - 160 ng/mL (AH), 80 - 1280 ng/g (CB)0.25 - 50 ng/mL
Correlation Coefficient (r²) ≥ 0.990Not Specified> 0.9992
Accuracy (% Error) < 11%< 15%Not Specified
Precision (CV%) < 11%< 15%Not Specified
Recovery > 90%Not SpecifiedNot Specified
LOD Not Specified30.66 pg/mL (AH), 237.75 pg/g (CB)0.01 mg/kg
LOQ Not SpecifiedNot Specified0.03 mg/kg

5. Visualizations

G cluster_sample_prep Sample Preparation Workflow cluster_ppt Protein Precipitation cluster_lle Liquid-Liquid Extraction start Biological Sample (e.g., Plasma, Aqueous Humor) add_is Add this compound (Internal Standard) start->add_is ppt_solvent Add Methanol add_is->ppt_solvent For Aqueous Humor lle_solvent Add Extraction Solvent (e.g., Ethyl Acetate/Isopropanol) add_is->lle_solvent For Plasma/Tissues vortex_ppt Vortex ppt_solvent->vortex_ppt centrifuge_ppt Centrifuge vortex_ppt->centrifuge_ppt supernatant Collect Supernatant centrifuge_ppt->supernatant inject Inject into LC-MS/MS supernatant->inject vortex_lle Vortex lle_solvent->vortex_lle centrifuge_lle Centrifuge vortex_lle->centrifuge_lle separate_organic Separate Organic Layer centrifuge_lle->separate_organic evaporate Evaporate to Dryness separate_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute reconstitute->inject

Caption: Sample Preparation Workflow for Latanoprost Analysis.

G cluster_lcms LC-MS/MS Analysis Workflow cluster_ms_process Mass Spectrometry Process lc_system UPLC/HPLC System column Chromatographic Column (e.g., C8 or C18) lc_system->column Mobile Phase Flow ionization Electrospray Ionization (ESI+) column->ionization Eluent ms_system Tandem Mass Spectrometer (e.g., Triple Quadrupole) precursor_selection Precursor Ion Selection (Q1) ionization->precursor_selection fragmentation Collision-Induced Dissociation (Q2) precursor_selection->fragmentation Latanoprost & this compound ions product_ion_selection Product Ion Selection (Q3) fragmentation->product_ion_selection Fragment Ions detector Detector product_ion_selection->detector data_analysis Data Analysis (Quantification) detector->data_analysis

Caption: LC-MS/MS Analysis Workflow.

References

Application Note: Quantification of Latanoprost in Human Plasma using Latanoprost-d4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Latanoprost is a prostaglandin F2α analogue widely used as a first-line treatment for open-angle glaucoma and ocular hypertension.[1] It is an isopropyl ester prodrug that, after topical administration to the eye, is rapidly hydrolyzed by esterases in the cornea to its biologically active form, latanoprost acid.[1][2] This active metabolite reduces intraocular pressure by increasing the outflow of aqueous humor.[3]

While latanoprost is administered locally, a small portion is systemically absorbed, leading to very low concentrations in the plasma.[2][3] The peak plasma concentration of latanoprost acid is reached within 5 minutes of topical application and is rapidly eliminated, with a plasma half-life of approximately 17 minutes.[2][3][4][5] Accurate and sensitive quantification of latanoprost and its active acid form in plasma is crucial for pharmacokinetic studies, dose-response evaluations, and systemic exposure assessment in pediatric and adult populations.[6][7]

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of latanoprost in human plasma. The method utilizes a stable isotope-labeled internal standard, Latanoprost-d4, to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing.[8][9] The protocol is designed for researchers, scientists, and drug development professionals engaged in bioanalytical studies.

Experimental Protocols

Materials and Reagents
  • Analytes: Latanoprost (USP Reference Standard or equivalent), this compound (Internal Standard, IS)[8]

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ethyl Acetate (HPLC grade), Isopropanol (HPLC grade), Formic Acid (LC-MS grade)

  • Water: Deionized or Milli-Q water

  • Plasma: Blank human plasma (K2-EDTA as anticoagulant)

Instrumentation
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.

  • Analytical Column: Waters Acquity BEH C8 (150 mm × 2.1 mm, 1.8 µm) or equivalent reversed-phase column.[9]

Preparation of Standard and Quality Control Solutions
  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of Latanoprost and this compound by dissolving the accurately weighed compounds in methanol.

  • Working Solutions: Prepare serial dilutions of the Latanoprost stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards (CS) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with acetonitrile to achieve a final concentration of 50 ng/mL.

  • Calibration Standards and Quality Controls: Prepare CS and QC samples by spiking appropriate amounts of the Latanoprost working solutions into blank human plasma. A typical calibration curve range is 0.5-50 ng/mL.[9]

Sample Preparation: Liquid-Liquid Extraction (LLE)

The following protocol is based on established methods for extracting latanoprost from plasma.[9][10]

  • Pipette 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (50 ng/mL) to each tube (except for blank samples) and vortex briefly.

  • Add 500 µL of an extraction solvent mixture of ethyl acetate and isopropanol (60:40, v/v).[10]

  • Vortex mix for 1 minute to ensure thorough mixing.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and vortex.[9]

  • Transfer the reconstituted sample to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column Waters Acquity BEH C8 (150 mm × 2.1 mm, 1.8 µm)[9]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid[9]
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Run Time 8 minutes[9]
Gradient Elution A linear gradient is typically employed to ensure separation from matrix components.

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
Analyte MRM Transition (m/z)
Latanoprost433.3 → 337.2
This compound437.3 → 341.2
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV

(Note: MRM transitions and voltages should be optimized for the specific instrument used.)

Method Validation and Performance

The bioanalytical method was validated according to FDA guidelines. The performance characteristics are summarized below.

Table 3: Method Validation Summary

ParameterResult
Linearity Range 0.5 - 50 ng/mL[9]
Correlation Coefficient (r²) > 0.99[9]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[9]
Intra- and Inter-day Precision (%RSD) < 15%[9]
Accuracy (%RE) Within ±15%
Recovery > 85%
Matrix Effect Minimal and compensated by the internal standard

Visualization of Protocols

Experimental Workflow

The overall workflow for the quantification of latanoprost in plasma is illustrated in the diagram below.

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing plasma Plasma Sample (100 µL) add_is Add this compound (IS) plasma->add_is add_solvent Add Extraction Solvent (Ethyl Acetate:Isopropanol) add_is->add_solvent vortex1 Vortex Mix add_solvent->vortex1 centrifuge Centrifuge vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms integrate Peak Integration lcms->integrate calculate Calculate Concentration (Analyte/IS Ratio) integrate->calculate

Caption: Workflow for Latanoprost Quantification in Plasma.

Latanoprost Bioactivation Pathway

Latanoprost is a prodrug that is metabolically activated to its free acid form, which is the pharmacologically active molecule.

G cluster_0 Metabolic Activation cluster_1 Systemic Metabolism latanoprost Latanoprost (Prodrug) acid Latanoprost Acid (Active Drug) latanoprost->acid Corneal/Plasma Esterases metabolites Inactive Metabolites (e.g., 1,2-dinor and 1,2,3,4-tetranor forms) acid->metabolites Hepatic Beta-Oxidation excretion Renal Excretion metabolites->excretion

Caption: Bioactivation and Metabolism of Latanoprost.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of latanoprost in human plasma. The use of a deuterated internal standard, this compound, ensures accuracy and compensates for potential matrix interferences. This validated protocol is well-suited for pharmacokinetic and toxicokinetic studies, supporting the clinical development and therapeutic drug monitoring of latanoprost.

References

Application Note & Protocol: High-Throughput Bioanalysis of Latanoprost using Latanoprost-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost is a prostaglandin F2α analogue widely used in the treatment of glaucoma and ocular hypertension.[1] It is an isopropyl ester prodrug that is rapidly hydrolyzed in the cornea to its biologically active free acid form.[2][3] Accurate quantification of latanoprost and its active metabolite in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides a detailed protocol for the sensitive and robust quantification of latanoprost and its free acid in various biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Latanoprost-d4 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the preferred method for quantitative bioanalysis using LC-MS as it corrects for variability during sample preparation and potential matrix effects, ensuring high accuracy and precision.[4][5]

Principle

This method utilizes the principle of stable isotope dilution, where a known concentration of a deuterated analog of the analyte (this compound) is added to the biological sample at the beginning of the extraction process.[6] Latanoprost and this compound are co-extracted and analyzed by LC-MS/MS. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences similar extraction recovery and ionization efficiency.[4] Quantification is achieved by measuring the ratio of the analyte's mass spectrometric response to that of the internal standard.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the biological matrix. Below are protocols for plasma, aqueous humor, and ciliary body.

1.1. Plasma: Liquid-Liquid Extraction (LLE)

This protocol is adapted for the simultaneous quantification of latanoprost and latanoprost free acid in plasma.[2]

  • Aliquot: Transfer 100 µL of plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add an appropriate volume of this compound working solution (e.g., 20 µL of a 600 ng/mL solution) to each plasma sample, standard, and quality control (QC) sample.[6]

  • Extraction: Add 1 mL of an extraction solvent mixture of ethyl acetate and isopropanol (60:40, v/v).[2][6]

  • Vortex: Vortex the tubes for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 15 minutes at 4°C to separate the organic and aqueous layers.[6]

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 150 µL of the mobile phase (e.g., water/acetonitrile 55:45, v/v).[6]

  • Injection: Inject a 10 µL aliquot into the LC-MS/MS system.[6]

1.2. Aqueous Humor: Protein Precipitation (PPT)

This protocol is suitable for the analysis of latanoprost free acid in aqueous humor.[6]

  • Aliquot: To 100 µL of aqueous humor, add 80 µL of methanol.[6]

  • Internal Standard Spiking: Add 20 µL of this compound free acid working solution (600 ng/mL in methyl acetate).[3][6]

  • Vortex: Vortex the mixture for 60 seconds.[6]

  • Centrifugation: Centrifuge at 13,000 rpm for 15 minutes at 4°C to precipitate proteins.[6]

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter.[6]

  • Injection: Inject a 10 µL aliquot of the filtrate into the LC-MS/MS system.[6]

1.3. Ciliary Body: Liquid-Liquid Extraction (LLE)

This protocol is designed for the extraction of latanoprost free acid from ciliary body tissue.[6]

  • Homogenization: Homogenize the ciliary body tissue sample.

  • Aliquot and Spiking: To the homogenized tissue, add 1 mL of ethyl acetate:isopropanol (60:40, v/v) and 20 µL of a 600 ng/mL this compound internal standard solution.[6]

  • Extraction: Manually break up the tissue with scissors followed by mixing for 20 minutes.[6]

  • Centrifugation: Centrifuge at 13,000 rpm for 15 minutes at 4°C.[6]

  • Supernatant Collection: Transfer the organic layer to a clean tube.

  • Evaporation: Evaporate the combined organic phases to dryness under vacuum.[6]

  • Reconstitution: Reconstitute the residue with 150 µL of water/acetonitrile (55:45, v/v).[6]

  • Injection: Inject 10 µL for LC-MS/MS analysis.[6]

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument being used.

2.1. Liquid Chromatography

ParameterCondition
Column Thermo Scientific Hypersil GOLD C8 (150 mm x 1.0 mm, 3 µm)[6] or Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm)[2]
Mobile Phase A 0.1% Formic acid in Water[2]
Mobile Phase B Acetonitrile[2]
Elution Isocratic or Gradient. An example isocratic elution is water/acetonitrile (55:45, v/v).[6] A gradient example starts at 5% B for 4 minutes.[7]
Flow Rate 0.4 - 1.0 mL/min[1][8]
Column Temperature 25°C[6]
Injection Volume 10 µL[6]

2.2. Mass Spectrometry

ParameterCondition
Instrument Triple Quadrupole Mass Spectrometer[6]
Ionization Source Electrospray Ionization (ESI)[6] or Unispray[2]
Polarity Positive Ion Mode[2]
Scan Type Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)[6]
MRM Transitions To be determined by direct infusion of latanoprost and this compound standards.

Quantitative Data Summary

The following tables summarize the performance characteristics of the bioanalytical method using this compound as an internal standard.

Table 1: Linearity and Sensitivity

AnalyteMatrixLinearity RangeLLOQLODReference
Latanoprost Free AcidAqueous Humor10 - 160 ng/mL-30.66 pg/mL>0.99[6]
Latanoprost Free AcidCiliary Body80 - 1280 ng/g-237.75 pg/g>0.99[6]
Latanoprost & Latanoprost Free AcidPlasma0.5 - 50 ng/mL0.5 ng/mL->0.99[2]
LatanoprostCosmetic Serum1 - 500 µg/g-->0.99[7]
LatanoprostOphthalmic Solution40 - 60 µg/mL0.35 µg/mL0.025 µg/mL0.999[9][10]

Table 2: Accuracy and Precision

MatrixQC LevelConcentrationAccuracy (% Bias)Precision (%RSD)Reference
Aqueous Humor & Ciliary BodyLQC, MQC, HQCWithin Linearity Range< 15%< 15%[6]
PlasmaLQC, MQC, HQCWithin Linearity Range< 15%< 15%[2]

LQC = Low Quality Control, MQC = Medium Quality Control, HQC = High Quality Control

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Aqueous Humor, etc.) spike Spike with This compound (IS) sample->spike extract Extraction (LLE or PPT) spike->extract evap Evaporation extract->evap reconstitute Reconstitution evap->reconstitute lc_separation LC Separation (C8 or C18 column) reconstitute->lc_separation Inject Sample ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification latanoprost_activation latanoprost Latanoprost (Inactive Prodrug) cornea Cornea latanoprost->cornea Topical Administration esterases Esterases cornea->esterases latanoprost_acid Latanoprost Acid (Active Metabolite) esterases->latanoprost_acid Hydrolysis pgf2a_receptor Prostaglandin F2α Receptor latanoprost_acid->pgf2a_receptor Binds to iop_reduction Increased Aqueous Humor Outflow & IOP Reduction pgf2a_receptor->iop_reduction Activates

References

Application Note: High-Throughput Analysis of Latanoprost Acid in Aqueous Humor

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides detailed protocols for the sample preparation of latanoprost acid, the active metabolite of latanoprost, from aqueous humor for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Two robust and validated methods are presented: protein precipitation (PPT) and liquid-liquid extraction (LLE). These protocols are designed for researchers, scientists, and drug development professionals working on the bioanalysis of prostaglandin analogs in ocular matrices. A summary of the quantitative performance for the protein precipitation method is included, demonstrating its suitability for high-throughput applications.

Introduction

Latanoprost is a prostaglandin F2α analogue and a widely prescribed topical medication for reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1] It is an isopropyl ester prodrug that is rapidly hydrolyzed by esterases in the cornea to its biologically active form, latanoprost acid.[1] To understand the pharmacokinetics and pharmacodynamics of latanoprost, it is essential to accurately quantify the concentration of latanoprost acid in the aqueous humor.

The low volume of aqueous humor samples and the low concentrations of the analyte present significant challenges for bioanalytical method development. This application note details two effective sample preparation techniques—protein precipitation and liquid-liquid extraction—for the sensitive and reliable quantification of latanoprost acid in aqueous humor using LC-MS/MS.

Materials and Reagents

  • Latanoprost acid reference standard

  • Latanoprost acid-d4 (internal standard)

  • LC-MS grade methanol

  • LC-MS grade acetonitrile

  • LC-MS grade ethyl acetate

  • LC-MS grade isopropanol

  • Formic acid

  • Ammonium formate

  • Ultrapure water

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm)

  • Autosampler vials

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is a rapid and simple method for the removal of proteins from aqueous humor samples.

Procedure:

  • To 100 µL of aqueous humor sample in a microcentrifuge tube, add 20 µL of internal standard solution (latanoprost acid-d4).

  • Add 80 µL of ice-cold methanol to precipitate the proteins.[2][3]

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at 13,000 rpm for 15 minutes at 4°C.[2]

  • Collect the supernatant using a 1 mL syringe.[2]

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.[2]

  • Inject 10 µL of the filtrate into the LC-MS/MS system for analysis.[2]

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol offers a higher degree of sample cleanup compared to protein precipitation and is suitable for methods requiring lower limits of detection.

Procedure:

  • To 100 µL of aqueous humor sample in a microcentrifuge tube, add 20 µL of internal standard solution (latanoprost acid-d4).

  • Add 1 mL of extraction solvent (ethyl acetate:isopropanol, 60:40 v/v).[2][4]

  • Vortex the mixture for 20 minutes.

  • Centrifuge the sample at 13,000 rpm for 15 minutes at 4°C to separate the aqueous and organic layers.[2]

  • Carefully transfer the organic layer to a new microcentrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 150 µL of the mobile phase (e.g., water:acetonitrile, 55:45 v/v).[2]

  • Transfer the reconstituted sample to an autosampler vial.

  • Inject 10 µL of the sample into the LC-MS/MS system for analysis.[2]

Quantitative Data Summary

The following table summarizes the performance characteristics of the protein precipitation method for the analysis of latanoprost acid in rabbit aqueous humor.[2][4]

ParameterResult
Linearity Range 10–160 ng/mL
Limit of Detection (LOD) 30.66 pg/mL
Accuracy Within ±15% of the nominal concentration
Precision (RSD%) < 15%

Visualized Workflows

PPT_Workflow cluster_sample Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample 100 µL Aqueous Humor Add_IS Add Internal Standard Sample->Add_IS Add_MeOH Add 80 µL Methanol Add_IS->Add_MeOH Vortex Vortex Add_MeOH->Vortex Centrifuge Centrifuge (13,000 rpm, 15 min, 4°C) Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Filter Filter (0.22 µm) Collect_Supernatant->Filter LCMS LC-MS/MS Analysis Filter->LCMS

Caption: Protein Precipitation Workflow for Latanoprost Acid.

LLE_Workflow cluster_sample Sample Preparation cluster_extraction Extraction & Separation cluster_analysis_prep Analysis Preparation Sample 100 µL Aqueous Humor Add_IS Add Internal Standard Sample->Add_IS Add_Solvent Add 1 mL Extraction Solvent Add_IS->Add_Solvent Vortex Vortex (20 min) Add_Solvent->Vortex Centrifuge Centrifuge (13,000 rpm, 15 min, 4°C) Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

References

Application Note: Quantification of Latanoprost Free Acid using Latanoprost-d4 Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the quantitative analysis of Latanoprost free acid in biological matrices using a stable isotope-labeled internal standard, Latanoprost-d4, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Latanoprost is a prostaglandin F2α analogue used as a topical medication to control the progression of glaucoma and in the management of ocular hypertension. It is a prodrug that is hydrolyzed to its active form, Latanoprost free acid, in the cornea. Accurate quantification of Latanoprost free acid is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a deuterated internal standard, this compound, provides high accuracy and precision by correcting for matrix effects and variations in sample processing and instrument response. This protocol details the Multiple Reaction Monitoring (MRM) transitions and mass spectrometry parameters for the sensitive and specific quantification of Latanoprost free acid.

Quantitative Data

The following tables summarize the key mass spectrometry parameters for the analysis of Latanoprost free acid and its deuterated internal standard, this compound.

Table 1: MRM Transitions for Latanoprost Free Acid and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
Latanoprost Free Acid391.2355.2Primary quantifying transition
337.2Confirming transition
91.1Confirming transition
This compound (Internal Standard)395.2359.2Primary quantifying transition
341.2Confirming transition
91.1Confirming transition

Table 2: Mass Spectrometry Parameters

ParameterSetting
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
Collision GasArgon
Collision EnergyOptimization required within the range of 6 - 40 V
Dwell Time100 ms
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature350 °C
Cone Gas Flow50 L/hr
Desolvation Gas Flow600 L/hr

Experimental Protocol

This protocol outlines the sample preparation, liquid chromatography, and mass spectrometry conditions for the analysis of Latanoprost free acid.

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of the biological matrix sample (e.g., plasma, aqueous humor), add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 500 µL of a mixture of ethyl acetate and isopropanol (90:10, v/v).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
ParameterCondition
HPLC SystemAgilent 1200 Series or equivalent
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume10 µL
Mass Spectrometry

The mass spectrometer should be tuned and calibrated according to the manufacturer's recommendations. The parameters in Table 2 should be used as a starting point, with the collision energy for each MRM transition optimized to achieve the maximum signal intensity.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample add_is Add this compound IS sample->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc Injection ms MS/MS Detection (MRM) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Workflow for Latanoprost Free Acid Quantification.

Signaling Pathway (Illustrative)

While Latanoprost itself doesn't have a classical signaling pathway, its mechanism of action involves the prostaglandin F receptor. The following diagram illustrates this interaction.

latanoprost_moa latanoprost Latanoprost (Prodrug) hydrolysis Corneal Esterases latanoprost->hydrolysis latanoprost_acid Latanoprost Free Acid (Active Drug) hydrolysis->latanoprost_acid fp_receptor Prostaglandin F Receptor (FP) latanoprost_acid->fp_receptor g_protein Gq/11 Protein Activation fp_receptor->g_protein plc Phospholipase C Activation g_protein->plc pip2 PIP2 Hydrolysis plc->pip2 acts on ip3 IP3 Production pip2->ip3 dag DAG Production pip2->dag ca_release Intracellular Ca2+ Release ip3->ca_release pkc PKC Activation dag->pkc uveoscleral_outflow Increased Uveoscleral Outflow ca_release->uveoscleral_outflow pkc->uveoscleral_outflow

Caption: Latanoprost Mechanism of Action.

Application Note: Solid-Phase Extraction Protocols for the Quantification of Latanoprost in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost is a prostaglandin F2α analogue widely used in the treatment of glaucoma and ocular hypertension. Accurate quantification of latanoprost and its active metabolite, latanoprost acid, in biological matrices such as plasma, serum, and aqueous humor is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Solid-phase extraction (SPE) is a robust and selective sample preparation technique that effectively removes interfering substances from complex biological samples, leading to cleaner extracts and improved analytical sensitivity and accuracy.

This application note provides detailed protocols for the solid-phase extraction of latanoprost from biological matrices using two common types of SPE cartridges: a traditional reversed-phase C18 silica-based cartridge and a polymeric reversed-phase Oasis HLB cartridge. The subsequent analysis is typically performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Protocol 1: Solid-Phase Extraction using a C18 Cartridge

This protocol is a general procedure for the extraction of latanoprost using a C18 SPE cartridge. Optimization may be required depending on the specific biological matrix and analytical instrumentation.

Materials and Reagents:

  • C18 SPE Cartridges (e.g., 50 or 100 mg/1 mL)

  • Latanoprost analytical standard

  • Internal Standard (IS) solution (e.g., deuterated latanoprost)

  • Methanol (HPLC or LC/MS grade)

  • Acetonitrile (HPLC or LC/MS grade)

  • Trifluoroacetic Acid (TFA)

  • Formic Acid

  • Ultrapure water (Milli-Q or equivalent)

  • Biological matrix (e.g., plasma, aqueous humor)

  • SPE manifold

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator or Speed-Vap)

Sample Pre-treatment:

  • Thaw biological samples (e.g., plasma, serum, aqueous humor) on ice.

  • To 500 µL of the sample, add the internal standard solution.

  • For plasma or serum, perform protein precipitation by adding 1 mL of cold acetonitrile. Vortex for 1 minute and centrifuge at 13,000 rpm for 15 minutes at 4°C.[1]

  • Transfer the supernatant to a clean tube.

  • Acidify the sample by adding 0.1-0.5% TFA to ensure a pH < 3.[2] For aqueous humor, which has low protein content, protein precipitation may be omitted, and the sample can be directly acidified.[1]

SPE Procedure:

  • Conditioning: Pass 3 mL of methanol through the C18 cartridge.[2]

  • Equilibration: Pass 2 mL of ultrapure water with 0.1% TFA through the cartridge.[2] Do not allow the cartridge to dry.

  • Loading: Slowly load the pre-treated sample onto the cartridge at a flow rate of approximately 1 drop per second.[2]

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water containing 0.1% TFA to remove polar interferences.[2]

  • Elution: Elute latanoprost with 1 mL of a solution of 50:50 acetonitrile/water with 0.1% TFA.[2]

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 150 µL) of the mobile phase used for LC-MS/MS analysis.[1]

Protocol 2: Simplified Solid-Phase Extraction using an Oasis HLB Cartridge

Oasis HLB is a water-wettable, polymeric sorbent that allows for a simplified, 3-step SPE protocol, eliminating the need for conditioning and equilibration steps.[3][4]

Materials and Reagents:

  • Oasis HLB SPE Cartridges (e.g., 1 cc/30 mg)

  • Latanoprost analytical standard

  • Internal Standard (IS) solution (e.g., deuterated latanoprost)

  • Methanol (HPLC or LC/MS grade)

  • Acetonitrile (HPLC or LC/MS grade)

  • Formic Acid or Ammonium Hydroxide (for pH adjustment)

  • Ultrapure water (Milli-Q or equivalent)

  • Biological matrix (e.g., plasma, urine)

  • SPE manifold

  • Centrifuge

  • Evaporator

Sample Pre-treatment:

  • Thaw biological samples on ice.

  • To 500 µL of the sample, add the internal standard solution.

  • Dilute the sample with an equal volume of 4% phosphoric acid in water or adjust the pH as needed for optimal retention.

Simplified SPE Procedure:

  • Loading: Directly load the pre-treated sample onto the Oasis HLB cartridge.[3][4]

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic impurities.

  • Elution: Elute latanoprost with 1 mL of methanol or acetonitrile. The elution solvent can be optimized by adjusting the pH with 2% formic acid or 2% ammonium hydroxide to improve recovery.[5]

  • Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the LC-MS/MS mobile phase.

Data Presentation

The following table summarizes quantitative data for latanoprost analysis from various studies. Note that the sample preparation methods may vary.

Biological MatrixSample Preparation MethodAnalytical MethodLimit of Quantification (LOQ)Recovery (%)Reference
Rabbit Aqueous HumorProtein PrecipitationLC-MS/MS10 ng/mLNot Reported[1]
Rabbit Ciliary BodyLiquid-Liquid ExtractionLC-MS/MS80 ng/gNot Reported[1]
PlasmaLiquid-Liquid ExtractionLC-MS/MS0.5 ng/mLNot Reported
Ophthalmic SolutionDirect Injection (after dilution)RP-HPLC-UV0.019 µg/mLNot Reported[6]
Ophthalmic SolutionDirect Injection (after dilution)RP-HPLC-UV0.35 µg/mL98.0 - 102.0[7][8]

Mandatory Visualization

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Aqueous Humor) Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (if necessary) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Acidification Acidification (pH < 3) Supernatant_Transfer->Acidification Conditioning 1. Conditioning (e.g., Methanol) Acidification->Conditioning Equilibration 2. Equilibration (e.g., Acidified Water) Conditioning->Equilibration Loading 3. Sample Loading Equilibration->Loading Washing 4. Washing (e.g., 5% Methanol/Water) Loading->Washing Elution 5. Elution (e.g., Acetonitrile/Water) Washing->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS

Caption: Workflow for Solid-Phase Extraction of Latanoprost.

Conclusion

The provided solid-phase extraction protocols offer a reliable framework for the extraction of latanoprost from various biological matrices. The choice between a C18 or an Oasis HLB cartridge will depend on the specific requirements of the assay, including the need for a simplified and high-throughput method. For complex matrices like plasma, a thorough sample pre-treatment including protein precipitation is recommended to enhance the longevity of the SPE cartridge and the analytical column. Subsequent analysis by LC-MS/MS provides the necessary sensitivity and selectivity for accurate quantification of latanoprost at therapeutic concentrations. It is essential to validate the chosen method in the specific biological matrix to ensure it meets the required performance characteristics for the intended application.

References

Application Note and Protocol for the Liquid-Liquid Extraction of Latanoprost using Latanoprost-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of Latanoprost in biological matrices, specifically plasma, utilizing liquid-liquid extraction (LLE) with its deuterated internal standard, Latanoprost-d4. This method is crucial for pharmacokinetic studies, drug monitoring, and various research applications requiring precise and accurate measurement of Latanoprost.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described liquid-liquid extraction method coupled with LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) for the analysis of Latanoprost.

Table 1: Method Validation Parameters for Latanoprost Quantification

ParameterResult
Linearity Range0.5 - 50 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.5 ng/mL[1]
AccuracyWithin ±15% of the nominal concentration
Precision (%RSD)< 15%[1]
Recovery> 97%[2]
Matrix Effect< 7%[2]

Table 2: LC-MS/MS Conditions

ParameterCondition
LC ColumnWaters Acquity BEH C8 (150 mm × 2.1 mm, 1.8 µm)[1]
Mobile PhaseAcetonitrile and 0.1% Formic Acid in Water[1]
Flow RateIsocratic or Gradient (specifics to be optimized)
Injection Volume10 µL
Ionization SourceElectrospray Ionization (ESI), Positive Mode
MS/MS ModeMultiple Reaction Monitoring (MRM)

Experimental Protocol: Liquid-Liquid Extraction of Latanoprost from Plasma

This protocol details the step-by-step procedure for the extraction of Latanoprost from plasma samples for subsequent analysis by LC-MS/MS.

Materials and Reagents:

  • Blank plasma

  • Latanoprost analytical standard

  • This compound (internal standard)

  • Ethyl acetate (HPLC grade)

  • Isopropanol (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1% Formic acid in water

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Sample concentrator (e.g., nitrogen evaporator)

Procedure:

  • Preparation of Standards and Quality Control (QC) Samples:

    • Prepare stock solutions of Latanoprost and this compound in methanol.

    • Prepare working standard solutions of Latanoprost by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water).

    • Spike blank plasma with the Latanoprost working standards to create calibration curve (CC) standards and quality control (QC) samples at various concentrations (low, medium, and high).

  • Sample Preparation:

    • Thaw plasma samples (calibrators, QCs, and unknown samples) at room temperature.

    • Vortex the samples to ensure homogeneity.

  • Addition of Internal Standard:

    • To 100 µL of each plasma sample in a microcentrifuge tube, add a specific volume (e.g., 20 µL) of the this compound internal standard working solution.

    • Vortex briefly to mix.

  • Liquid-Liquid Extraction:

    • Add 1 mL of the extraction solvent mixture (ethyl acetate:isopropanol, 60:40 v/v) to each tube.[2]

    • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Phase Separation:

    • Centrifuge the tubes at a high speed (e.g., 13,000 rpm) for 15 minutes at 4°C to separate the organic and aqueous layers.[2]

  • Supernatant Transfer:

    • Carefully transfer the upper organic layer to a new clean microcentrifuge tube.

  • Evaporation:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in a specific volume (e.g., 150 µL) of the mobile phase (e.g., water:acetonitrile, 55:45 v/v).[2]

    • Vortex for 30 seconds to ensure complete dissolution.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial.

    • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system for analysis.

Visualizations

LLE_Workflow plasma Plasma Sample (100 µL) is Add this compound (Internal Standard) plasma->is vortex1 Vortex Mix is->vortex1 solvent Add Ethyl Acetate: Isopropanol (60:40) vortex1->solvent vortex2 Vortex Vigorously (2 min) solvent->vortex2 centrifuge Centrifuge (13,000 rpm, 15 min, 4°C) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for Latanoprost Liquid-Liquid Extraction.

This application note provides a robust and reliable method for the quantification of Latanoprost in plasma. The use of a deuterated internal standard ensures high accuracy and precision by compensating for variations during sample preparation and analysis. This protocol can be adapted for other biological matrices with appropriate validation.

References

Application Note: A Robust and Sensitive UPLC-MS/MS Method for the Quantification of Latanoprost in Biological Matrices Using Latanoprost-d4

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Latanoprost is a prostaglandin F2α analogue widely used in the treatment of glaucoma and ocular hypertension.[1] It is an isopropyl ester prodrug that is hydrolyzed in the cornea to its biologically active form, latanoprost acid.[2][3] Accurate quantification of latanoprost in various biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note presents a detailed, robust, and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of latanoprost, utilizing its deuterated analogue, Latanoprost-d4, as an internal standard (IS) to ensure high accuracy and precision.[2][4]

Experimental Protocols

Materials and Reagents
  • Latanoprost (≥99% purity)

  • This compound (IS, ≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., plasma, aqueous humor)

Standard Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare stock solutions of latanoprost and this compound by dissolving the appropriate amount of each standard in methanol. Store at -20°C.[5]

  • Working Standard Solutions: Prepare serial dilutions of the latanoprost stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.[1]

  • Internal Standard Working Solution: Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 100 ng/mL.

Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for plasma samples.

  • To 100 µL of the plasma sample, add 20 µL of the internal standard working solution (this compound, 100 ng/mL).

  • Add 500 µL of a mixture of ethyl acetate and isopropanol (60:40, v/v) for extraction.[2][4]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[4]

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.[2]

  • Vortex for 30 seconds and transfer to a UPLC vial for analysis.

UPLC-MS/MS Instrumentation and Conditions

UPLC System: Waters Acquity UPLC or equivalent. Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ) operated in Multiple Reaction Monitoring (MRM) mode.[5]

Table 1: UPLC Parameters

ParameterValue
Column Waters Acquity BEH C8 (150 mm × 2.1 mm, 1.8 µm)[2]
Mobile Phase A 0.1% Formic acid in water[2]
Mobile Phase B Acetonitrile with 0.1% Formic acid[2]
Flow Rate 0.25 mL/min[5]
Injection Volume 10 µL
Column Temperature 35°C[6]
Gradient Elution As described in the table below

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
4.0595
18.0595
18.1955
22.0955

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)[5]
Capillary Voltage 3.0 kV[5]
Source Temperature 150°C[5]
Desolvation Temperature 550°C[5]
Cone Gas Flow 50 L/h[5]
Desolvation Gas Flow 600 L/h[5]
Collision Gas Argon

Table 4: MRM Transitions and Compound-Specific Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Latanoprost 433.3319.23015
This compound 437.3323.23015

Note: Cone voltage and collision energy may require optimization for specific instruments.

Data Presentation and Quantitative Analysis

The method was validated according to regulatory guidelines for bioanalytical method validation.

Table 5: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Latanoprost0.5 - 50> 0.99[2]

Table 6: Precision and Accuracy

QC SampleConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ0.5< 15< 1585 - 115
LQC1.5< 15< 1585 - 115
MQC20< 15< 1585 - 115
HQC40< 15< 1585 - 115

LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control. Precision and accuracy values are generally expected to be within ±15% (±20% for LLOQ).[4]

Experimental Workflow Diagram

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (100 µL) Add_IS Add this compound (IS) Sample->Add_IS Extraction Liquid-Liquid Extraction (Ethyl Acetate:Isopropanol) Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Evaporation Evaporation to Dryness Centrifuge->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution UPLC UPLC Separation (BEH C8 Column) Reconstitution->UPLC Inject Sample MSMS MS/MS Detection (ESI+, MRM Mode) UPLC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for Latanoprost quantification by UPLC-MS/MS.

Conclusion

The described UPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of latanoprost in biological matrices. The use of a deuterated internal standard, this compound, ensures high accuracy and corrects for matrix effects and variability in sample processing. This method is well-suited for supporting pharmacokinetic and other drug development studies of latanoprost.

References

Application Notes and Protocols for the GC-MS Analysis of Latanoprost-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Latanoprost-d4 using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a deuterated analog of Latanoprost, a prostaglandin F2α analog used in the treatment of glaucoma. Due to its structural similarity and distinct mass, this compound is an ideal internal standard for the accurate quantification of Latanoprost in biological matrices.

Given the low volatility of this compound, a derivatization step is essential to convert it into a thermally stable and volatile compound suitable for GC-MS analysis. This protocol will focus on the widely used and effective method of silylation to create a trimethylsilyl (TMS) derivative of this compound.

Experimental Protocols

This section details the necessary steps for sample preparation, derivatization, and GC-MS analysis of this compound.

Sample Preparation

The following is a general protocol for the extraction of Latanoprost and this compound from a biological matrix such as plasma or aqueous humor. The exact procedure may require optimization based on the specific matrix.

Materials:

  • Biological matrix (e.g., plasma, aqueous humor)

  • This compound internal standard solution (concentration to be optimized based on expected analyte concentration)

  • Methyl formate

  • Formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol

  • Water

  • Hexane

  • Ethyl acetate

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 1 mL of the biological sample, add a known amount of this compound internal standard solution.

  • Acidify the sample to a pH of approximately 3-4 with formic acid.

  • Condition the SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water.

  • Load the acidified sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of water, followed by 2 mL of 15% methanol in water, and then 2 mL of hexane to remove interfering substances.

  • Elute the analytes with 2 mL of ethyl acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

  • The dried residue is now ready for derivatization.

Derivatization: Silylation

This protocol describes the conversion of the extracted this compound to its trimethylsilyl (TMS) derivative.

Materials:

  • Dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • To the dried sample extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.

  • Seal the vial tightly and vortex for 1 minute.

  • Heat the vial at 60-70°C for 1 hour to ensure complete derivatization.

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Analysis

The following are recommended starting parameters for the GC-MS analysis of TMS-derivatized this compound. Optimization may be necessary depending on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Injector Temperature280°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 180°C, hold for 1 min, ramp to 290°C at 20°C/min, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Electron Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)

Quantitative Data

The following table summarizes the expected quantitative data for the GC-MS analysis of TMS-derivatized this compound. These values are predictive and should be confirmed experimentally.

AnalyteDerivatizationExpected Retention Time (min)Characteristic m/z Ions for SIM
This compoundTMS~12-15653 (M+), 563 (M-90), 473 (M-180), 403 (M-250)
LatanoprostTMS~12-15649 (M+), 559 (M-90), 469 (M-180), 399 (M-250)

Note: The retention time of this compound will be very similar to that of Latanoprost. The m/z ions for this compound are shifted by +4 amu compared to the corresponding ions of the non-deuterated Latanoprost due to the four deuterium atoms. The most abundant and specific ions should be selected for quantification and confirmation.

Visualizations

Experimental Workflow

experimental_workflow sample_prep Sample Preparation (e.g., Plasma, Aqueous Humor) add_is Addition of this compound Internal Standard sample_prep->add_is extraction Solid Phase Extraction (SPE) add_is->extraction evaporation Evaporation to Dryness extraction->evaporation derivatization Silylation (TMS Derivatization) evaporation->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_processing Data Processing and Quantification gcms_analysis->data_processing

Caption: Experimental workflow for GC-MS analysis of this compound.

Conceptual Diagram of TMS Derivatization and GC-MS Analysis

gcms_process cluster_derivatization Derivatization cluster_gcms GC-MS System latanoprost_d4 This compound (Non-volatile) tms_latanoprost_d4 TMS-Latanoprost-d4 (Volatile) latanoprost_d4->tms_latanoprost_d4 Silylation bstfa BSTFA + TMCS bstfa->latanoprost_d4 injector Injector tms_latanoprost_d4->injector gc_column GC Column (Separation) injector->gc_column ion_source Ion Source (Fragmentation) gc_column->ion_source mass_analyzer Mass Analyzer (m/z Sorting) ion_source->mass_analyzer detector Detector mass_analyzer->detector

Troubleshooting & Optimization

Technical Support Center: Analysis of Latanoprost with Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists analyzing Latanoprost using a deuterated internal standard (such as Latanoprost-d4) by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard, like this compound, recommended for Latanoprost analysis?

A1: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for quantitative LC-MS/MS analysis. Because it is chemically and physically almost identical to the analyte, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer's source.[1] This allows it to compensate for variations in sample preparation, injection volume, and matrix effects, leading to higher accuracy and precision in quantification.[2]

Q2: What are the most common sources of error in Latanoprost analysis?

A2: The most significant challenges in Latanoprost analysis include its inherent instability, the low concentrations typically found in biological samples, and susceptibility to matrix effects.[2][3][4] Latanoprost is sensitive to temperature, light, pH extremes, and oxidation, which can lead to its degradation.[5][6][7] Matrix effects, caused by co-eluting endogenous components from the sample matrix (e.g., plasma, aqueous humor), can suppress or enhance the ionization of Latanoprost and its internal standard, affecting the accuracy of the results.[2]

Q3: What are the expected MRM transitions for Latanoprost and this compound?

A3: Latanoprost is often analyzed as its active metabolite, Latanoprost free acid. The protonated molecule [M+H]⁺ is typically used as the precursor ion. For Latanoprost free acid, a common precursor ion is m/z 391.2, which can fragment to product ions such as m/z 337.2 and 355.2.[8] For the prodrug Latanoprost, common transitions are m/z 433.3 → 319.2 and m/z 433.3 → 379.3.[5] The tetra-deuterated internal standard (Latanoprost free acid-d4) will have a precursor ion of m/z 395.2, reflecting the addition of four deuterium atoms. The fragmentation pattern will be similar to the unlabeled compound.

Q4: How should Latanoprost samples be handled and stored to prevent degradation?

A4: Latanoprost is unstable in aqueous solutions and is sensitive to heat and light.[3][6][9] Unopened solutions should be refrigerated at 2-8°C and protected from light.[10] Once opened, it may be stored at room temperature (up to 25°C) for a limited time, typically up to 6 weeks.[10] For analytical purposes, stock solutions are often prepared in organic solvents like methanol and stored at -20°C.[11] It is crucial to minimize the exposure of samples to high temperatures and direct light during all stages of handling and analysis.[6][7]

Troubleshooting Guide

Problem: Poor or Inconsistent Peak Shape

Q: My chromatogram shows tailing, fronting, or split peaks for Latanoprost and/or the internal standard. What could be the cause?

A: Poor peak shape can arise from several factors related to the chromatography or the sample itself.

  • Potential Cause 1: Column Issues. The analytical column may be degraded, contaminated, or not suitable for the analysis.

    • Solution:

      • Flush the column with a strong solvent to remove potential contaminants.

      • If the problem persists, replace the column with a new one. C8 and C18 columns are commonly used for Latanoprost analysis.[4][8]

      • Ensure the mobile phase pH is compatible with the column chemistry.

  • Potential Cause 2: Mobile Phase Mismatch. The pH or composition of the mobile phase may be suboptimal.

    • Solution:

      • Ensure the mobile phase is properly mixed and degassed.

      • Slight adjustments to the mobile phase pH with modifiers like formic acid or acetic acid can improve peak shape.[4][11]

      • Verify that the sample solvent is compatible with the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.

  • Potential Cause 3: Co-eluting Interferences. A compound from the sample matrix may be co-eluting with your analyte.

    • Solution:

      • Improve the sample preparation method (see below for matrix effects).

      • Adjust the chromatographic gradient to better separate the analyte from the interference.

Problem: Low or No Signal for Latanoprost or Internal Standard

Q: I am observing a very low signal, or no signal at all, for my analyte and/or internal standard. What should I check?

A: This is a common issue that can be systematic or related to the specific sample.

  • Potential Cause 1: Latanoprost Degradation. As a sensitive molecule, Latanoprost may have degraded during sample storage or preparation.[5][6]

    • Solution:

      • Review your sample handling procedures. Ensure samples were protected from light and stored at appropriate temperatures.[6][10]

      • Prepare fresh standards and QC samples and re-analyze.

      • Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential degradation pathways.[5]

  • Potential Cause 2: Mass Spectrometer Tuning/Calibration. The instrument may not be properly tuned or calibrated for the target ions.

    • Solution:

      • Infuse a fresh solution of Latanoprost and this compound directly into the mass spectrometer to optimize precursor and product ion selection and collision energies.

      • Perform a routine calibration of the mass spectrometer according to the manufacturer's guidelines.

  • Potential Cause 3: Inefficient Sample Extraction. The sample preparation method may not be effectively extracting the analyte.

    • Solution:

      • Evaluate the extraction recovery. Common methods include protein precipitation with methanol or liquid-liquid extraction with ethyl acetate and isopropanol.[8]

      • Optimize the extraction solvent and pH to ensure efficient recovery of Latanoprost.

Problem: High Signal Variability / Poor Reproducibility

Q: My results are not reproducible. The analyte-to-internal standard area ratio is inconsistent across replicate injections. What is happening?

A: This often points to matrix effects, where other molecules in the sample interfere with the ionization of your target compounds.

  • Potential Cause 1: Ion Suppression or Enhancement. Co-eluting matrix components can suppress or enhance the ionization of Latanoprost and its internal standard.[2] Even with a deuterated standard, significant matrix effects can lead to variability if the effect is not consistent across samples.[12]

    • Solution:

      • Improve Sample Cleanup: Enhance your sample preparation to remove more interfering substances. This could involve switching from protein precipitation to a more selective method like liquid-liquid extraction or solid-phase extraction (SPE).[8]

      • Modify Chromatography: Adjust the HPLC gradient to separate Latanoprost from the region where matrix components elute. A longer run time or a different column chemistry might be necessary.

      • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.

      • Evaluate Matrix Effect: Conduct a post-extraction addition experiment to quantify the extent of ion suppression or enhancement.

  • Potential Cause 2: Inconsistent Internal Standard Spiking. The internal standard may not be added precisely to every sample.

    • Solution:

      • Review the pipetting technique and ensure the pipette is calibrated.

      • Add the internal standard as early as possible in the sample preparation workflow to account for variability in extraction steps.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in Latanoprost analysis.

TroubleshootingWorkflow start_node Start: Analysis Problem (Poor Peaks, Low Signal, High Variability) check_chroma Step 1: Review Chromatograms (Peak Shape, Retention Time, S/N) start_node->check_chroma check_is Step 2: Check Internal Standard (IS) Signal Stability check_chroma->check_is Good Shape peak_issue Issue: Poor Peak Shape (Tailing, Fronting, Splitting) check_chroma->peak_issue Bad Shape check_analyte Step 3: Check Analyte Signal Relative to IS check_is->check_analyte IS Signal Stable signal_issue Issue: Low/Inconsistent Signal (Analyte and/or IS) check_is->signal_issue IS Signal Low/ Inconsistent check_analyte->signal_issue Analyte Signal Low ratio_issue Issue: Inconsistent Analyte/IS Ratio (Poor Reproducibility) check_analyte->ratio_issue Analyte/IS Ratio Inconsistent solution_col Solution: - Check/Flush/Replace Column - Optimize Mobile Phase - Check Sample Solvent peak_issue->solution_col solution_ms Solution: - Check MS Tune/Calibration - Verify Gas/Source Parameters - Clean MS Source signal_issue->solution_ms solution_sample Solution: - Check Sample Prep Recovery - Investigate Analyte Stability (Temp, Light) - Prepare Fresh Standards signal_issue->solution_sample solution_matrix Solution: - Improve Sample Cleanup (LLE/SPE) - Modify HPLC Gradient - Dilute Sample - Evaluate Matrix Effect ratio_issue->solution_matrix

Caption: A logical workflow for troubleshooting Latanoprost analysis.

Quantitative Data Summary

For researchers setting up or optimizing their methods, the following tables summarize key quantitative parameters reported in the literature.

Table 1: Mass Spectrometry Parameters for Latanoprost and its Free Acid

Compound Precursor Ion (m/z) Product Ion(s) (m/z) Ionization Mode Reference
Latanoprost (Prodrug) 433.3 319.2, 379.3 ESI+ [5]
Latanoprost Free Acid 391.2 337.2, 355.2, 91.1 ESI+ [8]

| Latanoprost Free Acid-d4 (IS) | 395.2 | (Similar fragmentation to unlabeled) | ESI+ |[8] |

Table 2: Example Chromatographic Conditions

Parameter Condition 1 Condition 2
Column Octylsilica (C8) Kinetex C18 (100 x 4.6 mm, 2.6 µm)
Mobile Phase A Water/Acetonitrile (55:45 v/v) 0.1% Formic Acid in Water
Mobile Phase B - Acetonitrile
Elution Mode Isocratic Gradient
Flow Rate Not Specified Not Specified

| Reference |[8] |[4] |

Experimental Protocols

Sample Preparation from Aqueous Humor

This protocol is adapted from a method for analyzing Latanoprost free acid in rabbit aqueous humor.[8]

  • To 100 µL of aqueous humor sample, add 20 µL of the Latanoprost free acid-d4 internal standard (IS) working solution.

  • Add 80 µL of methanol for protein precipitation.

  • Vortex the sample for 60 seconds.

  • Centrifuge the sample at 13,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Collect the supernatant using a syringe.

  • Filter the supernatant through a 0.45 µm GHP membrane syringe filter.

  • Inject 10 µL of the filtrate into the LC-MS/MS system.

Sample Preparation from Ciliary Body Tissue

This protocol is adapted from a method for analyzing Latanoprost free acid in rabbit ciliary body.[8]

  • Homogenize or manually break up the ciliary body tissue sample.

  • To the tissue homogenate, add 1 mL of an ethyl acetate:isopropanol (60:40 v/v) mixture.

  • Spike the sample with 20 µL of the internal standard (IS) working solution.

  • Mix vigorously for 20 minutes to ensure thorough extraction.

  • Centrifuge at 13,000 rpm for 15 minutes at 4°C.

  • Carefully remove the organic supernatant layer.

  • Repeat the extraction process on the remaining pellet with another 1 mL of the organic solvent mixture.

  • Combine the organic phases from both extractions.

  • Evaporate the combined organic phases to dryness under a vacuum.

  • Reconstitute the dried residue in 150 µL of the mobile phase (e.g., water/acetonitrile 55:45 v/v).

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

References

Technical Support Center: Latanoprost-d4 LC-MS/MS Method Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of Latanoprost using Latanoprost-d4 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LC-MS/MS methods?

A1: this compound is a stable, isotopically labeled version of Latanoprost free acid, containing four deuterium atoms.[1] It is used as an internal standard (IS) for the quantification of Latanoprost and its active metabolite, Latanoprost free acid, in biological samples.[2] Using a deuterated internal standard is crucial for accurate quantification as it co-elutes with the analyte and experiences similar ionization effects, correcting for variations in sample preparation, injection volume, and matrix effects.[3]

Q2: What are the common biological matrices analyzed for Latanoprost?

A2: Latanoprost is typically analyzed in various biological matrices, reflecting its use in ophthalmic applications and subsequent systemic absorption. Common matrices include plasma[2], aqueous humor, and ciliary body tissue. The analytical methods can also be adapted for cosmetic products, such as eyelash enhancing serums that may contain prostaglandin analogs.[4]

Q3: What are the recommended sample preparation techniques for this compound analysis?

A3: The choice of sample preparation technique depends on the matrix. For relatively clean matrices like aqueous humor, a simple protein precipitation with methanol is often sufficient. For more complex matrices such as plasma or tissue homogenates, a liquid-liquid extraction (LLE) using a solvent mixture like ethyl acetate and isopropanol is employed to effectively isolate the analyte and internal standard from interfering substances.[2]

Q4: What ionization mode is typically used for Latanoprost analysis?

A4: Electrospray ionization (ESI) in the positive ion mode is commonly used for the mass spectrometric detection of Latanoprost and its deuterated internal standard. For enhanced sensitivity, alternative ionization sources like UniSpray have been shown to achieve lower limits of quantification compared to traditional ESI.[2]

Q5: Why is chromatographic separation important for prostaglandin analysis?

A5: Prostaglandins and their isomers, such as PGE2 and PGD2, often have the same molecular weight and produce similar product ion spectrums.[3] Therefore, achieving good chromatographic separation is critical to distinguish between these structurally similar compounds and ensure accurate quantification without cross-interference.[3] While Latanoprost is distinct, this principle underscores the need for a robust and specific chromatography method.

Troubleshooting Guide

Problem: Low Signal Intensity or Poor Sensitivity

Possible Cause Recommended Solution
Suboptimal Ionization Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Consider using a more sensitive ionization source like UniSpray if available, as it can improve sensitivity.[2]
Inefficient Extraction Evaluate the extraction recovery. For LLE, experiment with different organic solvent mixtures and pH adjustments. Ensure thorough vortexing and centrifugation.
Matrix Effects Matrix components can suppress the ionization of the analyte. Dilute the sample extract or improve the sample cleanup procedure. Ensure the internal standard adequately compensates for suppression.[3]
Poor Fragmentation Optimize the collision energy (CE) and other MS/MS parameters for the specific parent-to-product ion transition (MRM).[4]
Analyte Degradation Prostaglandins can be unstable.[5] Keep samples at a low temperature (-20°C or below) and minimize light exposure. Analyze samples as quickly as possible after preparation.

Problem: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)

Possible Cause Recommended Solution
Column Contamination Wash the column with a strong solvent (e.g., isopropanol or methanol). If the problem persists, replace the column guard or the analytical column itself.
Incompatible Sample Solvent The sample should be reconstituted in a solvent that is weaker than or equal in strength to the initial mobile phase to ensure good peak focusing on the column.
Suboptimal Mobile Phase Adjust the mobile phase pH or the organic solvent composition. Ensure additives like formic acid or ammonium acetate are at the correct concentration.[2][4]
Column Overload Reduce the injection volume or dilute the sample.

Problem: High Signal Variability or Poor Reproducibility

Possible Cause Recommended Solution
Inconsistent Sample Preparation Ensure precise and consistent execution of the extraction protocol for all samples, standards, and quality controls. Use calibrated pipettes and consistent timing.
LC System Issues Check for leaks in the LC system. Ensure the pump is delivering a stable and consistent flow rate. Purge the pumps to remove air bubbles.
Autosampler Inaccuracy Verify the injection volume accuracy. Ensure the autosampler needle is not partially clogged.
Internal Standard (IS) Issues Ensure the IS (this compound) is added at a consistent concentration to all samples. Verify the stability of the IS stock solution.
Data Presentation: Optimized Method Parameters

The following tables summarize typical starting parameters for an LC-MS/MS method for Latanoprost. These should be optimized for your specific instrument and application.

Table 1: Example Liquid Chromatography (LC) Parameters

ParameterCondition 1Condition 2
Column Waters Acquity BEH C8 (150 mm × 2.1 mm, 1.8 µm)[2]Kinetex Biphenyl (100 mm × 2.1 mm, 2.6 µm)[4]
Mobile Phase A 0.1% Formic Acid in Water[2]5 mM Ammonium Acetate + 0.02% Formic Acid in Water[4]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[2]5 mM Ammonium Acetate + 0.02% Formic Acid in ACN/H₂O (95/5)[4]
Gradient Isocratic or Gradient (method-dependent)Example Gradient: 5% B (4 min), to 95% B (14 min), to 100% B (0.1 min), hold (3.9 min), return to 5% B (0.1 min), re-equilibrate (1.9 min)[4]
Flow Rate 0.2 - 0.4 mL/min (typical for 2.1 mm ID columns)0.3 mL/min
Column Temp. 40 °C40 °C
Injection Vol. 5 - 10 µL10 µL

Table 2: Example Mass Spectrometry (MS/MS) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Latanoprost Free Acid 391.2347.2 (Quantifier)100-200Requires optimization (e.g., 6-40 V range)
391.2161.1 (Qualifier)100-200Requires optimization
This compound (IS) 395.2351.2 (Quantifier)100-200Requires optimization
Ionization Mode Positive ESI
Detection Mode Multiple Reaction Monitoring (MRM)[4]

Note: The exact m/z values and collision energies should be determined empirically by infusing a standard solution of Latanoprost and this compound into the mass spectrometer.

Experimental Protocols

Protocol: Liquid-Liquid Extraction of Latanoprost from Plasma

This protocol is a representative example based on common procedures.[2]

  • Sample Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 20 µL of this compound internal standard working solution (e.g., 600 ng/mL) to each tube.

  • Vortexing: Briefly vortex-mix each tube for 10-15 seconds.

  • Extraction Solvent Addition: Add 1 mL of extraction solvent (e.g., ethyl acetate:isopropanol 60:40, v/v).

  • Extraction: Vortex-mix vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 15 minutes at 4°C to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube, avoiding the protein pellet and aqueous layer.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 150 µL of the initial mobile phase (e.g., Water/Acetonitrile 55:45, v/v).

  • Final Centrifugation: Vortex and centrifuge the reconstituted sample one final time to pellet any insoluble material.

  • Analysis: Transfer the supernatant to an LC autosampler vial and inject 10 µL for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Biological Sample (e.g., Plasma) Add_IS 2. Add this compound (IS) Sample->Add_IS Extract 3. Liquid-Liquid Extraction Add_IS->Extract Evap 4. Evaporate & Reconstitute Extract->Evap LC 5. LC Separation (C8 or Biphenyl Column) Evap->LC MS 6. MS/MS Detection (Positive ESI, MRM) LC->MS Integrate 7. Peak Integration MS->Integrate Calculate 8. Calculate Concentration (Analyte/IS Ratio) Integrate->Calculate

Caption: General experimental workflow for this compound LC-MS/MS analysis.

troubleshooting_workflow action_node action_node result_node result_node fail_node fail_node Start Low or No Signal? Check_MS MS/MS Parameters Correct? Start->Check_MS Check_LC Peak Visible in Total Ion Chromatogram? Check_MS->Check_LC Yes Optimize_MS Optimize MRM Transition & Collision Energy Check_MS->Optimize_MS No Check_Extraction Extraction Recovery Acceptable? Check_LC->Check_Extraction Yes Improve_Chrom Optimize Mobile Phase & Gradient Check_LC->Improve_Chrom No Check_Stability Analyte Stable? Check_Extraction->Check_Stability Yes Improve_Extraction Optimize Extraction Protocol Check_Extraction->Improve_Extraction No Handle_Carefully Keep Samples Cold/Dark, Analyze Promptly Check_Stability->Handle_Carefully No Problem_Solved Problem Solved Check_Stability->Problem_Solved Yes Optimize_MS->Problem_Solved Improve_Chrom->Problem_Solved Improve_Extraction->Problem_Solved Handle_Carefully->Problem_Solved

Caption: Troubleshooting workflow for low signal intensity in LC-MS/MS analysis.

References

Isotopic interference and crosstalk with Latanoprost-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to isotopic interference and crosstalk when using Latanoprost-d4 as an internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled version of Latanoprost, a prostaglandin analog used to treat glaucoma and ocular hypertension. In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), this compound serves as an ideal internal standard (IS). Because it is chemically almost identical to the analyte (Latanoprost), it co-elutes chromatographically and exhibits similar ionization efficiency. This allows it to accurately correct for variations in sample preparation, injection volume, and matrix effects, leading to more precise and accurate quantification of Latanoprost.

Q2: What is isotopic interference in the context of this compound analysis?

Isotopic interference, or crosstalk, occurs when the isotopic signature of the unlabeled Latanoprost contributes to the signal of the this compound internal standard. All naturally occurring compounds have a small percentage of heavier isotopes (e.g., ¹³C). In high concentrations of Latanoprost, the signal from its naturally occurring isotopes can overlap with the mass-to-charge ratio (m/z) of the deuterated internal standard, artificially inflating the internal standard's response. This can lead to an underestimation of the true Latanoprost concentration in the sample.

Q3: Can the deuterium labels on this compound exchange with hydrogen atoms from the solvent or matrix?

While stable isotopes are generally stable, there is a potential for hydrogen-deuterium (H-D) exchange, especially if the deuterium atoms are located on exchangeable sites (like hydroxyl or carboxyl groups) and are exposed to certain pH or temperature conditions. For this compound, if such an exchange occurs, it can lead to a decrease in the intensity of the internal standard signal and an increase in the signal of partially deuterated or unlabeled Latanoprost, which can affect the accuracy of quantification. It is crucial to use high-quality, well-characterized this compound where the deuterium labels are on stable positions of the carbon skeleton.

Q4: Are there other prostaglandin analogs that can interfere with Latanoprost analysis?

Yes, other prostaglandin analogs such as bimatoprost and travoprost, which are also used in glaucoma treatment, could potentially interfere with Latanoprost analysis.[1][2] While their nominal masses are different, they are structurally similar. In a complex biological matrix, they could potentially cause isobaric interference or affect the ionization of Latanoprost, leading to matrix effects. Therefore, chromatographic separation of these compounds from Latanoprost is essential for accurate quantification.

Troubleshooting Guides

Issue 1: Inaccurate Quantification - Suspected Isotopic Interference

Symptoms:

  • Non-linear calibration curves, particularly at high analyte concentrations.

  • Poor accuracy and precision in quality control (QC) samples.

  • Underestimation of analyte concentration at the higher end of the calibration range.

Root Cause Analysis and Solutions:

Isotopic interference from naturally abundant isotopes of Latanoprost can contribute to the signal of this compound. This becomes more pronounced at high analyte-to-internal standard concentration ratios.

Experimental Protocol to Assess Isotopic Contribution:

  • Prepare a high-concentration solution of unlabeled Latanoprost (at the upper limit of quantification, ULOQ) without any this compound.

  • Acquire data using the same LC-MS/MS method as for the samples.

  • Monitor the MRM transition for this compound. Any signal detected in this channel is due to the isotopic contribution from the unlabeled Latanoprost.

  • Calculate the percentage of crosstalk by comparing the peak area of the interfering signal in the this compound channel to the peak area of the Latanoprost in its own channel. A crosstalk of >5% may require mitigation.

Mitigation Strategies:

  • Increase the concentration of the internal standard: This can help to minimize the relative contribution of the isotopic interference from the analyte.

  • Select a different MRM transition for the internal standard: If possible, choose a fragment ion for this compound that is less prone to interference from the fragmentation of unlabeled Latanoprost.

  • Use a non-linear calibration model: In cases where isotopic interference is predictable and consistent, a quadratic or other non-linear regression model may provide a better fit for the calibration curve.[3]

Issue 2: Drifting or Inconsistent Internal Standard Response

Symptoms:

  • High variability in the this compound peak area across a batch of samples.

  • Poor precision in replicate injections.

  • Inaccurate quantification of the analyte.

Root Cause Analysis and Solutions:

Inconsistent internal standard response can be due to several factors, from sample preparation to instrument performance.

Troubleshooting Steps:

  • Verify Sample Preparation: Ensure that the this compound is added consistently to every sample, calibrator, and QC at the same concentration. Inadequate vortexing or pipetting errors can lead to variability.

  • Check for Matrix Effects: While this compound is designed to compensate for matrix effects, severe ion suppression or enhancement in some samples can still lead to inconsistent responses. Evaluate matrix effects by comparing the internal standard response in extracted blank matrix versus a neat solution.

  • Investigate H-D Exchange: If the variability is accompanied by a gradual decrease in the this compound signal and a corresponding increase in a signal at the m/z of partially deuterated Latanoprost, H-D exchange may be occurring. This can be influenced by sample pH, storage conditions, and the position of the deuterium labels. Consider using an internal standard with deuterium labels on more stable positions.

  • Assess Instrument Stability: Check for fluctuations in the ESI spray stability, gas flows, and temperatures. A dirty ion source can lead to erratic signal.

Experimental Protocol for Investigating Instrument Stability:

  • Prepare a solution of this compound in the mobile phase.

  • Infuse the solution directly into the mass spectrometer.

  • Monitor the signal intensity over a period of time (e.g., 10-15 minutes).

  • A stable signal indicates that the instrument is performing consistently. Significant fluctuations point to a problem with the ion source, gas supply, or electronics.

Data Presentation

Table 1: Example MRM Transitions for Latanoprost and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Latanoprost Free Acid391.2VariesESI+[4]
Latanoprost Free Acid-d4395.2VariesESI+[4]

Note: Optimal product ions and collision energies should be determined empirically on the specific instrument being used.

Table 2: Troubleshooting Summary for Common this compound Issues

SymptomPotential CauseRecommended Action
Non-linear calibration curveIsotopic interference from LatanoprostAssess crosstalk; increase IS concentration; use non-linear regression.[3]
High variability in IS signalInconsistent sample preparationReview and validate pipetting and mixing steps.
Severe matrix effectsOptimize sample cleanup; dilute samples.
H-D exchangeEvaluate IS stability; choose a more stable labeled position.
Instrument instabilityClean ion source; check gas flows and temperatures.
Chromatographic peak tailing/splittingPoor column performanceFlush or replace the column; optimize mobile phase.
Sample solvent mismatchEnsure sample is dissolved in a solvent compatible with the mobile phase.

Visualizations

Isotopic_Interference cluster_analyte High Concentration Latanoprost cluster_is This compound Internal Standard cluster_ms Mass Spectrometer Signal Latanoprost Latanoprost (e.g., m/z 433) Isotopes Natural Isotopes (e.g., m/z 434, 435, 436, 437) MS_Signal_Analyte Analyte Channel (m/z 433) Latanoprost->MS_Signal_Analyte Correct Signal MS_Signal_IS IS Channel (m/z 437) Isotopes->MS_Signal_IS Crosstalk (Interference) Latanoprost_d4 This compound (e.g., m/z 437) Latanoprost_d4->MS_Signal_IS Correct Signal Troubleshooting_Workflow Start Inaccurate Results with this compound Check_Cal_Curve Review Calibration Curve Shape Start->Check_Cal_Curve Check_IS_Response Analyze IS Peak Area Consistency Check_Cal_Curve->Check_IS_Response Linear Non_Linear Non-Linear Curve Check_Cal_Curve->Non_Linear Non-Linear Variable_IS High IS Variability Check_IS_Response->Variable_IS Inconsistent Good_Results Results Accurate & Precise Check_IS_Response->Good_Results Consistent Assess_Crosstalk Assess Isotopic Crosstalk Non_Linear->Assess_Crosstalk Check_Sample_Prep Verify Sample Preparation Variable_IS->Check_Sample_Prep Solution1 Increase IS Conc. or Use Non-Linear Fit Assess_Crosstalk->Solution1 Check_Instrument Check Instrument Stability Check_Sample_Prep->Check_Instrument No Issue Solution2 Refine Pipetting/Mixing Protocol Check_Sample_Prep->Solution2 Issue Found Solution3 Clean Ion Source, Check Gas & Temp. Check_Instrument->Solution3

References

Latanoprost LC-MS/MS Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Latanoprost LC-MS/MS analysis. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize analyte carryover, ensuring the accuracy and reliability of their quantitative results.

Frequently Asked Questions (FAQs)

Q1: What is carryover in LC-MS/MS analysis?

A1: Carryover is a common issue in chromatography where a small amount of an analyte from a preceding, high-concentration sample appears in a subsequent analysis, typically a blank or a low-concentration sample.[1][2] This residual analyte can co-elute with the target analyte in the next run, leading to inaccurate quantification and false-positive results.[1] It is a systematic error that compromises data integrity, especially for sensitive assays requiring a wide dynamic range.[2][3]

Q2: Why is Latanoprost particularly susceptible to carryover?

A2: Latanoprost is a highly lipophilic (hydrophobic) molecule.[4] Compounds with these characteristics have a tendency to adsorb onto surfaces within the LC system, such as the sample needle, tubing, rotor seals, and the column head.[1] This non-specific binding makes them more difficult to wash out completely between injections, leading to a higher potential for carryover compared to more polar compounds.

Q3: What are the primary sources of carryover in an LC system?

A3: Carryover can originate from several components of the LC-MS system. The most common sources are within the autosampler, including the exterior and interior of the sample needle, the injection port, rotor seals, and the sample loop.[5] Other significant sources include the analytical column, particularly the inlet frit or guard column where analytes can strongly adsorb, and any fittings or tubing with dead volumes.[5][6] In some cases, the MS ion source can also be a site of contamination.[5]

Troubleshooting Guides

This section provides systematic approaches to identifying and resolving carryover issues during Latanoprost analysis.

Guide 1: Initial Assessment and Identification of Carryover

Problem: An unexpected peak corresponding to Latanoprost is observed in a blank injection that was run immediately after a high-concentration standard or sample.

Solution Protocol:

  • Confirm the Carryover: To distinguish between carryover and system contamination, use a strategic injection sequence.[1]

    • Inject a "pre-blank" (a blank solvent injection before any sample). This should be clean.

    • Inject your highest concentration calibrator.

    • Inject a series of 3-5 "post-blanks."

  • Analyze the Pattern:

    • Classic Carryover: If the peak area decreases with each subsequent blank injection, it is confirmed as carryover.[1]

    • Constant Contamination: If the peak area remains relatively constant across all blanks, this suggests contamination of the mobile phase, blank solvent, or a persistent system-wide issue.[1]

Guide 2: Systematic Isolation of the Carryover Source

Problem: Carryover has been confirmed, but its source (e.g., autosampler, column) is unknown.

Logical Workflow for Source Isolation:

The following diagram outlines a systematic workflow to pinpoint the origin of the carryover.

cluster_start cluster_autosampler Step 1: Isolate Autosampler cluster_column Step 2: Isolate Column cluster_solutions start Carryover Observed in Blank (After High Concentration Sample) autosampler_test Replace Column with Union. Inject High Standard, then Blank. start->autosampler_test autosampler_result Carryover Persists? autosampler_test->autosampler_result column_test Reinstall Column. Run High Standard, then Blank. autosampler_result->column_test  No autosampler_fix Source is Autosampler: - Optimize Needle Wash - Check/Replace Rotor Seal - Inspect Sample Loop autosampler_result->autosampler_fix  Yes column_result Carryover Returns? column_test->column_result column_fix Source is Column: - Implement Stronger Column Wash - Use Guard Column (or replace it) - Evaluate Column Chemistry column_result->column_fix  Yes other_fix Source is Elsewhere: - Check Fittings/Tubing - Clean MS Ion Source column_result->other_fix  No

Caption: A systematic workflow for isolating the source of LC-MS carryover.

Guide 3: Optimizing the Autosampler Wash Protocol

Problem: The autosampler has been identified as the primary source of Latanoprost carryover.

Experimental Protocol for Wash Optimization:

Due to its lipophilic nature, Latanoprost requires a strong, optimized wash solvent to be effectively removed from the needle and injection path. A weak or poorly matched wash solvent is a common cause of carryover.

  • Prepare Candidate Wash Solvents: Prepare several wash solutions with varying compositions. The goal is to find a solvent that can effectively solubilize Latanoprost. Good starting points include:

    • Solvent A (Baseline): The initial mobile phase composition of your gradient.

    • Solvent B (Strong Organic): 100% Acetonitrile or Methanol.

    • Solvent C (Organic Mix): 50:50 Acetonitrile/Isopropanol.

    • Solvent D (pH Modified): 90:10 Acetonitrile/Water with 0.1-0.5% Formic Acid or Ammonium Hydroxide (match to your mobile phase pH if possible). The choice of acidic or basic modifier should be based on the analyte's chemistry.

  • Execute Test Sequence: For each candidate wash solvent, run the following injection sequence:

    • Inject the highest concentration Latanoprost standard.

    • Inject a blank solvent, using the candidate wash solvent in the needle wash protocol.

    • Repeat for 2-3 blank injections to observe the trend.

  • Analyze and Compare: Quantify the carryover percentage for each wash solvent. The carryover is calculated as: (Peak Area in Blank / Peak Area in High Standard) * 100.

  • Optimize Wash Settings: Once the most effective solvent is identified, further optimization can be performed by adjusting the autosampler's wash settings.[7]

    • Increase Wash Volume: If carryover persists, increase the volume of the wash solvent used.

    • Increase Wash Time/Cycles: Program multiple wash cycles or increase the duration of the needle wash (e.g., from a 6-second default to a 12-second pre- and post-injection wash).[7]

Data Presentation: Impact of Wash Solvent and Mode

The following table, adapted from a study on granisetron, illustrates how both solvent choice and wash time can dramatically reduce carryover.[7] While the analyte is different, the principle of optimizing the wash protocol is directly applicable to lipophilic compounds like Latanoprost.

Wash Solvent (for Granisetron HCl)Wash ModeCarryover (%)
90:10 Water:AcetonitrileDefault (6s post-injection)0.0035%
50:50 Water:AcetonitrileDefault (6s post-injection)0.0015%
100% AcetonitrileDefault (6s post-injection)0.0006%
100% Acetonitrile 12s pre- & post-injection 0.0002%

This data demonstrates a >17-fold reduction in carryover by optimizing both the solvent composition and the wash mode.[7]

Guide 4: Mitigating Column-Related Carryover

Problem: The analytical column has been identified as the source of carryover.

Methodologies for Column Carryover Reduction:

  • Incorporate a Strong Column Wash: At the end of each chromatographic run, add a high-organic wash step to the gradient. For reversed-phase columns, this typically involves ramping up to 95-100% Acetonitrile or Methanol and holding for several column volumes to elute strongly retained compounds.[6] Cycling between high and low organic mobile phases can also be effective.[8]

  • Replace the Guard Column: If a guard column is used, it is a common site for carryover.[5] Replace it with a new one and re-evaluate the carryover.

  • Use Column Back-Flushing: Advanced techniques involve using a switching valve to reverse the flow through the analytical column after each injection. This flushes contaminants from the column inlet, which is the most common site of adsorption.

Visualization of Carryover Sources

The following diagram illustrates the multiple points within an LC system where an analyte like Latanoprost can adsorb, leading to carryover.

cluster_flowpath Flow Path cluster_detector Detector Needle Sample Needle (Outer & Inner Surfaces) Port Injection Port Needle->Port injects into Seal Rotor Seal Loop Sample Loop Seal->Loop Fittings Fittings & Tubing Loop->Fittings Port->Seal GuardCol Guard Column Fittings->GuardCol Column Analytical Column (Inlet Frit & Stationary Phase) GuardCol->Column MS_Source MS Ion Source Column->MS_Source

Caption: Common sources of analyte adsorption and carryover in an LC-MS system.

References

Validation & Comparative

A Comparative Guide to Latanoprost Assay Methodologies for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Assay Performance Across Different Analytical Platforms

This guide provides a comprehensive comparison of various validated analytical methods for the quantification of Latanoprost, a prostaglandin F2α analogue widely used in the treatment of glaucoma. In the absence of direct inter-laboratory cross-validation studies, this document synthesizes data from multiple independent research publications to offer an objective overview of assay performance. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable analytical methods for their specific needs, from quality control of pharmaceutical formulations to pharmacokinetic studies in biological matrices.

Comparative Analysis of Latanoprost Assay Performance

The following tables summarize the key performance characteristics of different High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods developed and validated for the determination of Latanoprost. These parameters are crucial for assessing the reliability, sensitivity, and accuracy of an analytical method.

Table 1: Performance Characteristics of HPLC-UV Methods for Latanoprost Quantification
Parameter Method 1 Method 2 [1][2]Method 3 [3]Method 4 [4][5]Method 5 [6]
Matrix Ophthalmic MicroemulsionPharmaceutical FormulationPure and Commercial Dosage FormAntiglaucoma Eye DropsAqueous Solutions
Linearity Range 1-5 µg/mL1-5 µg/mL0.0125-1 µg/mL40-60 µg/mL1.0-150 µg/mL
Correlation Coefficient (r²) >0.999>0.9990.9990.999>0.99
Limit of Detection (LOD) 0.07 µg/mL0.07 µg/mLNot Reported0.025 µg/mL1.0 µg/mL
Limit of Quantification (LOQ) 0.019 µg/mL0.025 µg/mLNot Reported0.35 µg/mL2.5 µg/mL
Intra-day Precision (%RSD) <2%<2%<2.0%Not ReportedNot Reported
Inter-day Precision (%RSD) <2%<2%<2.0%Not ReportedNot Reported
Accuracy (% Recovery) 98.53-101.24%Not Reported100.15% (average)98.0-102.0%Not Reported
Table 2: Performance Characteristics of LC-MS/MS Methods for Latanoprost Quantification
Parameter Method 1 [7]Method 2 (Lenvatinib Assay - Example for Cross-Validation) [8][9]
Matrix PlasmaHuman Plasma
Linearity Range 0.5-50 ng/mLNot specified, but validated
Correlation Coefficient (r²) >0.99Not specified, but validated
Limit of Quantification (LOQ) 0.5 ng/mLNot specified, but validated
Intra-assay Precision (%RSD) <15%within 14.9%
Inter-assay Precision (%RSD) <15%not more than 12.7%
Intra-assay Accuracy Not specifiedwithin ±11.1%
Inter-assay Accuracy Not specifiedwithin ±11.5%
Cross-validation Accuracy (between labs) Not ApplicableQC samples within ±15.3%
Cross-validation Bias (between labs) Not ApplicableClinical samples within ±11.6%

Detailed Experimental Protocols

A clear understanding of the experimental methodology is paramount for reproducing and comparing analytical results. Below are detailed protocols for representative HPLC and LC-MS/MS methods for Latanoprost analysis.

Protocol 1: Representative RP-HPLC Method for Latanoprost in Pharmaceutical Formulations[1][2]
  • Instrumentation : A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column : Supelco analytical C18 column (250 mm × 4.6 mm i.d., 5 μm particle size).

  • Mobile Phase : A mixture of acetonitrile and water in a 60:40 (v/v) ratio, delivered isocratically.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at a wavelength of 210 nm.

  • Sample Preparation :

    • A stock solution of Latanoprost (120 µg/mL) is prepared by dissolving 3 mg of the drug in 25 mL of acetonitrile.

    • A working standard solution (10 µg/mL) is prepared by appropriate dilutions of the stock solution with the mobile phase.

    • Calibration standards are prepared by spiking the mobile phase with the working standard solution to achieve concentrations ranging from 1 to 5 µg/mL.

Protocol 2: Representative LC-MS/MS Method for Latanoprost in Plasma[7]
  • Instrumentation : A Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray or Unispray ionization source.

  • Column : Waters Acquity BEH C8 column (150 mm × 2.1 mm, 1.8 µm particle size).

  • Mobile Phase : A gradient of acetonitrile and 0.1% formic acid.

  • Flow Rate : Not specified.

  • Internal Standard : Tetra-deuterated analogs of Latanoprost and Latanoprost free acid.

  • Detection : Mass spectrometry detection in Multiple Reaction Monitoring (MRM) mode.

  • Sample Preparation (Liquid-Liquid Extraction) :

    • Plasma samples are extracted using a mixture of ethyl acetate and isopropanol.

    • A 100 µL aliquot of the extracted sample is reconstituted in the mobile phase before injection into the LC-MS/MS system.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the methodologies and the biological context of Latanoprost, the following diagrams have been generated using Graphviz (DOT language).

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample (100 µL) is Add Internal Standard (Deuterated Latanoprost) plasma->is extraction Liquid-Liquid Extraction (Ethyl acetate/Isopropanol) is->extraction vortex Vortex & Centrifuge extraction->vortex supernatant Collect Supernatant vortex->supernatant evaporation Evaporate to Dryness supernatant->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection column Chromatographic Separation (C8 Column) injection->column ionization Ionization (ESI/Unispray) column->ionization detection Mass Spectrometry Detection (MRM) ionization->detection data Data Acquisition & Processing detection->data

Caption: Experimental Workflow for Latanoprost Quantification in Plasma by LC-MS/MS.

G latanoprost Latanoprost (Prodrug) latanoprost_acid Latanoprost Acid (Active Drug) latanoprost->latanoprost_acid Corneal Esterases fp_receptor Prostaglandin F Receptor (FP Receptor) latanoprost_acid->fp_receptor Binds to g_protein Gq/11 Protein fp_receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Increased Intracellular Ca²⁺ ip3->ca2 pkc Protein Kinase C (PKC) Activation dag->pkc uveoscleral Increased Uveoscleral Outflow ca2->uveoscleral pkc->uveoscleral iop Reduced Intraocular Pressure (IOP) uveoscleral->iop

Caption: Signaling Pathway of Latanoprost's Mechanism of Action.

References

A Comparative Guide to Latanoprost Quantification: Unveiling the Merits of Latanoprost-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of latanoprost, a prostaglandin analogue pivotal in glaucoma treatment, is paramount. The choice of analytical methodology significantly impacts data quality and, consequently, the interpretation of pharmacokinetic, toxicokinetic, and bioequivalence studies. This guide provides an objective comparison of the performance of latanoprost quantification using a deuterated internal standard (Latanoprost-d4) with Liquid Chromatography-Mass Spectrometry (LC-MS/MS) against alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods employing different internal standards.

This comparison will delve into the critical analytical performance metrics of linearity, accuracy, and precision, supported by experimental data from published studies. Detailed methodologies for the discussed techniques are provided to facilitate a comprehensive understanding and potential implementation.

Performance Comparison of Latanoprost Quantification Methods

The selection of an appropriate analytical method hinges on the specific requirements of the study, including the biological matrix, the required sensitivity, and the desired level of accuracy and precision. The following table summarizes the key performance characteristics of an LC-MS/MS method using this compound versus two alternative HPLC-UV methods.

Parameter LC-MS/MS with this compound HPLC-UV with Triamcinolone Acetonide HPLC-UV with Methyl Paraben
Linearity Range 0.25–50 ng/mL (in cosmetics)[1]12.5–1000 ng/mL[2][3]2500–7500 ng/mL[4]
10–160 ng/mL (in rabbit aqueous humor)[5]
80–1280 ng/g (in rabbit ciliary body)[5]
Correlation Coefficient (r²) > 0.9992[1]0.999[2][3]Not explicitly stated, but linearity was found to be acceptable[4]
Accuracy Within ±15% of the nominal concentration[5]Average recovery of 100.15%[2][3]Found to be acceptable[4]
Precision (%RSD/%CV) < 15%[5]Intra- and inter-day RSDs < 2.0%[2][3]Found to be acceptable[4]
Internal Standard This compound (deuterated analogue)Triamcinolone AcetonideMethyl Paraben
Detection Method Tandem Mass Spectrometry (MS/MS)Ultraviolet (UV) DetectionUltraviolet (UV) Detection
Typical Matrix Biological fluids (e.g., aqueous humor, plasma), Cosmetics[1][5]Pharmaceutical formulations, Raw material[2][3]Pharmaceutical preparations[4]

Experimental Protocols

A detailed understanding of the experimental setup is crucial for evaluating and replicating analytical methods. Below are the methodologies for the compared latanoprost quantification techniques.

LC-MS/MS Quantification of Latanoprost with this compound

This method is highly sensitive and selective, making it ideal for complex biological matrices where low concentrations of the analyte are expected.

  • Sample Preparation: For biological samples such as aqueous humor, protein precipitation with methanol is a common extraction method. For tissue samples like the ciliary body, liquid-liquid extraction with a mixture of ethyl acetate and isopropanol (60:40, v/v) can be employed.[5] The organic layer is then evaporated and the residue reconstituted for injection.

  • Chromatography: Separation is typically achieved on a reverse-phase C8 or C18 column. An isocratic elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., 0.1% formic acid) is often used.[6]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode is used for detection. The transitions of the precursor to product ions for both latanoprost and this compound are monitored for quantification.

  • Internal Standard: this compound, a stable isotope-labeled version of the analyte, is the ideal internal standard. It co-elutes with latanoprost and compensates for variations in sample preparation and matrix effects, leading to high accuracy and precision.[5][6]

HPLC-UV Quantification of Latanoprost with Triamcinolone Acetonide

This method is robust and suitable for the analysis of pharmaceutical formulations and raw materials where analyte concentrations are higher.

  • Sample Preparation: Samples are typically dissolved in a suitable solvent, such as acetonitrile, to the desired concentration.[2]

  • Chromatography: An isocratic separation is performed on a C18 reverse-phase column. The mobile phase is a mixture of acetonitrile and water (e.g., 70:30, v/v) containing 0.1% trifluoroacetic acid, with the pH adjusted to 3.0.[2][3]

  • UV Detection: The column effluent is monitored at a wavelength of 205 nm.[2][3]

  • Internal Standard: Triamcinolone acetonide is used as the internal standard.[2][3]

HPLC-UV Quantification of Latanoprost with Methyl Paraben

This is another HPLC-UV method applicable to pharmaceutical preparations.

  • Sample Preparation: Standard and sample solutions are prepared in a diluent of acetonitrile and water (50:50, v/v).[4]

  • Chromatography: A C18 column is used for separation with a mobile phase composed of 0.05% (v/v) trifluoroacetic acid in water and 0.05% (v/v) trifluoroacetic acid in acetonitrile (40:60, v/v).[4]

  • UV Detection: Detection is carried out at 210 nm.[4]

  • Internal Standard: Methyl paraben serves as the internal standard.[4]

Bioanalytical Method Workflow

The following diagram illustrates the typical workflow for a bioanalytical method validation, encompassing the key stages from sample receipt to final data analysis.

Bioanalytical_Workflow Sample_Receipt Sample Receipt & Storage IS_Spiking Internal Standard (this compound) Spiking Sample_Receipt->IS_Spiking Sample_Prep Sample Preparation (e.g., Protein Precipitation, LLE) LC_Separation LC Separation Sample_Prep->LC_Separation IS_Spiking->Sample_Prep MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Processing Data Processing & Integration Data_Acquisition->Data_Processing Concentration_Calculation Concentration Calculation Data_Processing->Concentration_Calculation Final_Report Final_Report Concentration_Calculation->Final_Report Final Report

Caption: Bioanalytical workflow for latanoprost quantification.

Conclusion

The choice between an LC-MS/MS method with a deuterated internal standard and an HPLC-UV method depends heavily on the application. For the quantification of latanoprost in complex biological matrices where high sensitivity and specificity are crucial, the LC-MS/MS method with this compound is demonstrably superior. The use of a stable isotope-labeled internal standard effectively corrects for matrix effects and variations in sample processing, yielding highly accurate and precise results.

Conversely, for routine quality control of pharmaceutical formulations where latanoprost concentrations are significantly higher, HPLC-UV methods offer a cost-effective and robust alternative. While not as sensitive as LC-MS/MS, these methods provide adequate linearity, accuracy, and precision for their intended purpose.

Ultimately, researchers and scientists must select the quantification method that best aligns with their specific analytical needs, considering the matrix, required limits of quantification, and the overall objectives of their study. The data presented in this guide serves as a valuable resource for making an informed decision.

References

Generic vs. Brand-Name Latanoprost: A Comparative Analysis of Active Ingredient Levels

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific studies reveals measurable differences in the concentration of the active pharmaceutical ingredient (API), latanoprost, between generic and brand-name formulations. While both are required to contain the same active ingredient, variations in manufacturing processes and excipients can lead to discrepancies in API levels and stability, which may have clinical implications.

Multiple independent studies employing High-Performance Liquid Chromatography (HPLC) have demonstrated that while generic latanoprost formulations are generally comparable to their brand-name counterpart, Xalatan®, there can be notable differences in the mean concentration and variability of the API. These studies are crucial for the research, scientific, and drug development communities in understanding the potential nuances between seemingly equivalent ophthalmic solutions.

Quantitative Data Summary

The following table summarizes the quantitative data from a key study that compared the concentration of latanoprost and the preservative benzalkonium chloride (BAK) in the brand-name product and two generic formulations.

FormulationMean Latanoprost Concentration (µg/mL)Variation (%)Mean BAK Concentration (%)Variation (%)
Xalatan® (Brand-Name) 44.32.00.0230.6
Generic Formulation #1 43.08.80.0232.6
Generic Formulation #2 40.87.80.0227.0

Data sourced from a 2010 study published in Investigative Ophthalmology & Visual Science.[1]

This data highlights that while the mean concentrations are relatively close to the labeled 0.005% (50 µg/mL), the generic formulations exhibited a higher degree of variability in latanoprost concentration compared to the brand-name product.[1]

Furthermore, some research has indicated that generic latanoprost formulations may experience a significant loss of the active ingredient when exposed to temperatures at the higher end of their labeled storage conditions.[2][3] One study found that two generic formulations of latanoprost had baseline levels of the active ingredient that were 10% greater than the labeled value, but they showed significant degradation after 30 days at 25°C and 50°C.[3] This suggests potential differences in the stability of the formulations, which could be attributed to variations in inactive ingredients or packaging.[3]

Experimental Protocols

The primary analytical method used in the cited studies to quantify latanoprost levels is High-Performance Liquid Chromatography (HPLC). This technique is well-suited for separating, identifying, and quantifying components in a mixture.

A typical experimental protocol for the analysis of latanoprost in ophthalmic solutions involves the following steps:

  • Standard Preparation: A reference standard solution of pure latanoprost is prepared in a suitable solvent, such as acetonitrile, at a known concentration (e.g., 50 µg/mL).[4]

  • Sample Preparation: The ophthalmic solution (both brand-name and generic) is used directly or diluted with an appropriate solvent to a concentration within the linear range of the HPLC method.[5]

  • Chromatographic Separation: A small volume of the prepared standard or sample is injected into the HPLC system. The separation is typically achieved on a reversed-phase column (e.g., C18) under isocratic or gradient elution. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).[5]

  • Detection: A UV detector is commonly used to monitor the eluent at a specific wavelength (e.g., 210 nm) where latanoprost absorbs light.[6]

  • Quantification: The concentration of latanoprost in the samples is determined by comparing the peak area of latanoprost in the sample chromatogram to the peak area of the latanoprost standard of a known concentration.[7]

Visualizations

To further illustrate the processes involved, the following diagrams depict the experimental workflow for quantifying latanoprost and the signaling pathway of prostaglandin F2α analogs.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Prepare Latanoprost Reference Standard HPLC Inject into HPLC System Standard->HPLC Sample Prepare Ophthalmic Solution Sample Sample->HPLC Separation Chromatographic Separation (C18 Column) HPLC->Separation Detection UV Detection (210 nm) Separation->Detection Data Compare Peak Areas (Sample vs. Standard) Detection->Data Result Determine Latanoprost Concentration Data->Result

Caption: Experimental workflow for latanoprost quantification.

latanoprost_pathway Latanoprost Latanoprost (Prostaglandin F2α Analog) FP_Receptor Prostaglandin F Receptor (FP) Latanoprost->FP_Receptor G_Protein Gq/11 Protein Activation FP_Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG ↑ IP3 and DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ and PKC Activation IP3_DAG->Ca_PKC MMPs ↑ Matrix Metalloproteinases (MMPs) Ca_PKC->MMPs ECM_Remodeling Extracellular Matrix Remodeling in Ciliary Muscle MMPs->ECM_Remodeling Uveoscleral_Outflow ↑ Uveoscleral Outflow of Aqueous Humor ECM_Remodeling->Uveoscleral_Outflow IOP_Reduction ↓ Intraocular Pressure (IOP) Uveoscleral_Outflow->IOP_Reduction

Caption: Latanoprost signaling pathway for IOP reduction.

References

A Comparative Guide to Inter-laboratory Latanoprost Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Latanoprost, a prostaglandin F2α analogue, is a first-line treatment for open-angle glaucoma and ocular hypertension. Accurate quantification of this potent therapeutic agent in pharmaceutical formulations and biological matrices is critical for ensuring product quality, therapeutic efficacy, and patient safety. This guide provides a comparative overview of various analytical methods employed for Latanoprost quantification, with a focus on High-Performance Liquid Chromatography (HPLC) coupled with different detectors and Liquid Chromatography-Mass Spectrometry (LC-MS). The information presented is collated from various independent laboratory studies to aid researchers in selecting the most appropriate method for their specific needs.

Quantitative Performance of Latanoprost Quantification Methods

The selection of an analytical method for Latanoprost quantification is often a trade-off between sensitivity, selectivity, speed, and cost. The following tables summarize the quantitative performance of different methods as reported in various studies.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

MethodDetectorLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Accuracy/Recovery (%)Precision (%RSD)Reference
RP-HPLCUV40 - 600.0250.3598.0 - 102.0< 2.0[1][2]
RP-HPLCUV2.5 - 7.50.20.6Not Reported0.29[3]
RP-HPLCUV0.212 - 10Not ReportedNot ReportedNot ReportedBetter than Fluorescence[4][5]
RP-HPLCFluorescence0.063 - 100.021Not ReportedNot ReportedNot as good as UV[4][5]
RP-HPLCUV1.0 - 1501.02.5Not ReportedNot Reported[6]

Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

MethodIonizationLinearity Range (ng/mL)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy/Recovery (%)Precision (%RSD)Reference
LC-MS/MSESI10 - 160 (in Aqueous Humor)30.66 pg/mL (in Aqueous Humor)Not Reported< 15% deviation< 15[7]
LC-MS/MSESI80 - 1280 (in Ciliary Body)237.75 pg/g (in Ciliary Body)Not Reported< 15% deviation< 15[7]
LC-MS/MSESI/Unispray0.5 - 50Not Reported0.5 ng/mLNot Reported< 15[8]
HPLC-QQQ-MS/MSNot Specified0.25 - 500.01 mg/kg0.03 mg/kgAcceptableAcceptable[9]

Experimental Protocols and Workflows

The following sections detail the methodologies for the most common Latanoprost quantification techniques and provide visual workflows for better understanding.

Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This is a widely used method for the routine quality control of Latanoprost in pharmaceutical formulations.[2]

Sample Preparation:

  • Standard and sample solutions are typically prepared by dissolving the substance in a suitable solvent, often acetonitrile or a mixture of acetonitrile and a buffer solution.[1]

  • For ophthalmic solutions, a simple dilution with the mobile phase may be sufficient.

Chromatographic Conditions:

  • Column: A C18 column is commonly used for separation.[4]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with trifluoroacetic acid or a phosphate buffer) is employed.[3] The composition can be isocratic or a gradient.

  • Flow Rate: Typically around 1 mL/min.[4]

  • Detection: UV detection is usually performed at a wavelength where Latanoprost exhibits significant absorbance, such as 200 nm or 210 nm.[4][6]

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Latanoprost Sample (e.g., Eye Drops) Dilution Dilution with Mobile Phase Sample->Dilution Injection Injection Dilution->Injection Column C18 Column Injection->Column Detection UV Detector (200-210 nm) Column->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

RP-HPLC-UV workflow for Latanoprost quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method, making it ideal for the quantification of Latanoprost in complex biological matrices like plasma, aqueous humor, and ocular tissues.[7][10]

Sample Preparation:

  • Protein Precipitation: For biological fluids like plasma or aqueous humor, proteins are often precipitated using an organic solvent such as methanol.[7]

  • Liquid-Liquid Extraction (LLE): This technique is used to extract Latanoprost from more complex matrices. A common solvent mixture is ethyl acetate and isopropanol.[7][8]

  • Solid-Phase Extraction (SPE): SPE can be employed for sample clean-up and concentration.

  • An internal standard, often a deuterated analog of Latanoprost, is added at the beginning of the sample preparation process for accurate quantification.[7][8]

Chromatographic and Mass Spectrometric Conditions:

  • Column: A C8 or C18 column is typically used.[7]

  • Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier like formic acid is common.[8]

  • Ionization: Electrospray ionization (ESI) is frequently used, operating in either positive or negative ion mode.[7][8] Unispray ionization has also been shown to provide good sensitivity.[8]

  • Detection: Detection is performed on a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[7][8]

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_analysis Data Analysis Sample Biological Sample (e.g., Plasma) IS_Spike Spike with Internal Standard Sample->IS_Spike Extraction Extraction (LLE or SPE) IS_Spike->Extraction Injection Injection Extraction->Injection Column RP Column (C8 or C18) Injection->Column MS Mass Spectrometer (ESI, MRM mode) Column->MS MRM_Data MRM Data MS->MRM_Data Quantification Quantification vs. Internal Standard MRM_Data->Quantification

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.